2-chloro-N-(2-methylphenyl)propanamide
Description
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Properties
IUPAC Name |
2-chloro-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSVGMSGVIXGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19281-31-3 | |
| Record name | 2-Chloro-o-propionotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLORO-O-PROPIONOTOLUIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K1086IX8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-chloro-N-(2-methylphenyl)propanamide (CAS No. 19281-31-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-N-(2-methylphenyl)propanamide, a molecule of interest in agrochemical and pharmaceutical research. This document details its chemical properties, synthesis methodologies, biological activities, and mechanism of action, presenting data in a structured format for ease of reference and comparison.
Chemical and Physical Properties
This compound, also known as 2-chloro-N-o-tolylpropanamide, is recognized as an impurity of the local anesthetic Prilocaine (Prilocaine EP Impurity A)[1][2][3]. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 19281-31-3 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | [1] |
| Molecular Weight | 197.66 g/mol | [1] |
| Melting Point | 110-111 °C | [3] |
| Boiling Point (Predicted) | 330.6±25.0 °C | [3] |
| Density (Predicted) | 1.183±0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Physical Form | Solid, Off-White to Pale Brown | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly approached through the acylation of o-toluidine. Several methods have been reported, primarily in the context of its preparation as a precursor or impurity in the synthesis of the local anesthetic Prilocaine.
Method 1: Acylation with 2-Chloropropionyl Chloride
This is a standard and widely documented two-step synthesis. The initial amidation reaction is detailed below.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve o-toluidine in a solvent such as acetone or dichloromethane.
-
Add a base, typically potassium carbonate or triethylamine, to the solution.
-
Cool the mixture and slowly add 2-chloropropionyl chloride.
-
Maintain the reaction at a controlled temperature, for instance, between 20-30°C, for 2-3 hours to facilitate the amidation.
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt like sodium sulfate.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
A patent describes a specific example of this reaction, which can be adapted for laboratory-scale synthesis[4].
Method 2: Coupling Agent-Mediated Synthesis
To circumvent the use of corrosive acid chlorides, synthesis can be achieved by coupling 2-chloropropionic acid directly with o-toluidine using a coupling agent.
Experimental Protocol:
-
Dissolve 2-chloropropionic acid and o-toluidine in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) in the presence of HOBt (Hydroxybenzotriazole).
-
The reaction is typically stirred at a controlled temperature (e.g., 35°C) for a period of 14 hours to ensure complete conversion[2].
-
The product is then isolated and purified using standard techniques like extraction and chromatography.
One study reported a yield of 91.80% for the pure product after purification using silica gel chromatography[2]. The characterization of the synthesized compound was confirmed by ¹H NMR and mass spectrometry, with the following data reported: ¹H NMR (500 MHz, CDCl₃) δ ppm: 1.86 (3H, d, J=7.1Hz), 2.30 (3H, s), 4.6 (1H, q), 7.11 (1H, t, J=7.5), 7.22 (2H, t, J=8.7), 7.88 (1H, d, J=7.9), 8.26 (1H, s); Mass m/z: 198.62 (M+1)[2].
dot
Caption: Synthetic routes to this compound.
Biological Activity and Mechanism of Action
This compound is classified as a chloroacetamide herbicide[1]. This class of herbicides is known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants[5][6].
Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)
Chloroacetamides, including this compound, target the initial enzymatic step in VLCFA elongation[7]. This process is crucial for the formation of hydrophobic polymers that are essential for plant cuticle integrity and pollen stability[8][9].
Mechanism of Action:
The proposed mechanism involves the inhibition of the condensing enzyme, VLCFA synthase, within the elongase complex located in the endoplasmic reticulum[5][10]. The chloroacetamide herbicide is believed to act as a competitive inhibitor with respect to the acyl-CoA substrate[11]. The reactive chloroacetyl group can form a covalent bond with a critical cysteine residue in the active site of the enzyme, leading to its irreversible inactivation[10]. This disruption of VLCFA synthesis ultimately leads to a failure in proper plant development and cell maintenance, resulting in the herbicidal effect.
dot
Caption: Inhibition of VLCFA biosynthesis by this compound.
Experimental Protocol for VLCFA Elongase Inhibition Assay:
A common method to assess the inhibitory activity of compounds on VLCFA elongases involves heterologous expression of the target enzymes in yeast (Saccharomyces cerevisiae)[8][9].
-
Clone and express the gene encoding the plant VLCFA elongase in a suitable yeast expression vector.
-
Cultivate the transformed yeast in a medium that supports growth and recombinant protein expression.
-
Lyse the yeast cells and isolate the microsomal fraction, which contains the membrane-bound elongase enzymes.
-
Set up the enzyme assay in a reaction buffer containing the microsomal fraction, radiolabeled malonyl-CoA, and a suitable acyl-CoA primer (e.g., C18:1-CoA).
-
Add varying concentrations of the inhibitor (this compound) to the assay mixtures.
-
Incubate the reactions to allow for fatty acid elongation.
-
Stop the reaction and extract the fatty acids.
-
Analyze the fatty acid profile using techniques such as gas chromatography/mass spectrometry (GC/MS) to quantify the amount of elongated products.
-
Calculate the percentage of inhibition at each inhibitor concentration to determine the IC₅₀ value.
Antimicrobial Activity
While primarily known for its herbicidal properties, there is some evidence to suggest that this compound possesses antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 13.40 µM |
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
The Minimum Inhibitory Concentration (MIC) can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test bacterium adjusted to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific bacterium (typically 35-37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
dot
Caption: Workflow for Antimicrobial Susceptibility Testing.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling precautions, and personal protective equipment. The compound is for research use only and not for human or veterinary use.
Conclusion
This compound is a versatile chemical intermediate with established herbicidal activity and potential antimicrobial properties. Its primary mechanism of action involves the inhibition of very-long-chain fatty acid elongases, a critical pathway in plant development. The synthetic routes are well-defined, allowing for its preparation for further research and development. This guide provides a foundational understanding of this compound for scientists and professionals in relevant fields. Further investigation into its specific enzyme kinetics and broader biological activities could unveil new applications.
References
- 1. This compound | 19281-31-3 | Benchchem [benchchem.com]
- 2. chemicaljournal.org [chemicaljournal.org]
- 3. This compound CAS#: 19281-31-3 [m.chemicalbook.com]
- 4. CN105439887A - Preparation method of prilocaine base - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. wssa.net [wssa.net]
- 7. researchgate.net [researchgate.net]
- 8. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
physicochemical properties of 2-chloro-N-(2-methylphenyl)propanamide
An In-depth Technical Guide on the Physicochemical Properties of 2-chloro-N-(2-methylphenyl)propanamide
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
This compound is an organic compound classified as a derivative of propanamide.[1] It features a chloro group and a methylphenyl group attached to the amide nitrogen.[1] This specific substitution pattern gives the compound distinct chemical and biological properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-chloro-N-(o-tolyl)propanamide, Prilocaine EP Impurity A | [1][2][3][4][5] |
| CAS Number | 19281-31-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂ClNO | [1][2][3][4][6] |
| Molecular Weight | 197.66 g/mol | [1][2][3][4][5] |
| Melting Point | 110-111 °C, 106-109 °C | [2][3] |
| Boiling Point (Predicted) | 330.6 ± 25.0 °C | [2] |
| Density (Predicted) | 1.183 ± 0.06 g/cm³ | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
| Physical Form | Solid, Off-White to Pale Brown | [2] |
| InChI Key | YWSVGMSGVIXGPW-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC=CC=C1NC(C(Cl)C)=O | [4] |
Experimental Protocols: Synthesis
The synthesis of this compound is most commonly achieved through a two-step amidation process. Alternative methods using coupling agents have also been explored to improve efficiency and reduce the use of corrosive reagents.
Standard Two-Step Synthesis (Amidation)
This widely documented method involves the reaction of o-toluidine with 2-chloropropionyl chloride.[1]
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve o-toluidine in a solvent such as acetone or dichloromethane.
-
Base Addition: Add a base, typically potassium carbonate or triethylamine, to the solution.[1] The molar ratio of o-toluidine to 2-chloropropionyl chloride to base is optimized at 1:1.2:1.5 to maximize conversion.[1]
-
Amidation: Cool the mixture (typically to 0-25°C) and slowly add 2-chloropropionyl chloride.[1] Maintain the reaction temperature between 20-30°C for 2-3 hours to prevent side reactions.[1]
-
Work-up: After the reaction is complete, the mixture is typically washed with water to remove the base and any water-soluble byproducts. The organic layer is then dried.
-
Purification: The crude product is purified by recrystallization or column chromatography to isolate this compound with a purity of over 99%.[1] This method has been reported to achieve a 93% yield for the intermediate amide.[1]
Caption: Workflow for the standard two-step synthesis.
Alternative Synthesis: Carbodiimide-Mediated Coupling
To avoid the use of corrosive acid chlorides, coupling agents can be employed to facilitate the reaction between 2-chloropropionic acid and o-toluidine.[1]
Protocol:
-
Activation: Activate 2-chloropropionic acid with a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole).[1] The reaction is typically carried out in a solvent like DMF or THF.[1]
-
Nucleophilic Attack: Introduce o-toluidine to the activated acid. The o-toluidine acts as a nucleophile, attacking the activated carbonyl group.[1]
-
Reaction Conditions: The reaction is generally run at a controlled temperature, for instance, 35°C.[1]
-
Purification: Following the reaction, the product is isolated and purified using standard techniques like extraction and chromatography.
HATU has been shown to outperform other coupling agents, achieving a yield of 90.3% in DMF at 35°C.[1]
Applications and Biological Relevance
This compound serves as a versatile chemical intermediate and has been studied for its biological activities.
-
Agrochemicals: The compound exhibits herbicidal properties, functioning by inhibiting the growth of susceptible weed seedlings through competitive enzyme inhibition.[1] It serves as a building block for synthesizing more complex agrochemicals.[1]
-
Pharmaceuticals: It is a known impurity (Prilocaine EP Impurity A) of the local anesthetic Prilocaine.[1][2][5] Its structural similarity to Prilocaine makes it an important reference standard in pharmaceutical quality control.[1]
-
Chemical Synthesis: In a broader chemical context, it is used as a reagent and building block for creating more complex organic molecules and materials.[1]
Caption: Logical relationships of the title compound.
Safety and Handling
While detailed toxicology data is not widely available, standard laboratory safety precautions should be observed when handling this compound. This includes using personal protective equipment such as safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7]
References
A Technical Guide to 2-chloro-N-(2-methylphenyl)propanamide: Structure, Isomerism, and Synthesis
This document provides a comprehensive technical overview of 2-chloro-N-(2-methylphenyl)propanamide, a chemical compound of interest in pharmaceutical and organic chemistry research. The guide details its structural formula, isomers, physicochemical properties, and a standard experimental protocol for its synthesis.
Introduction
This compound, with the molecular formula C₁₀H₁₂ClNO, is an organic compound that serves as a key intermediate in the synthesis of more complex molecules.[1] It is structurally related to the local anesthetic prilocaine and is recognized as an impurity of it, designated as "Prilocaine EP Impurity A".[1][2][3] The compound's utility extends to its role as a building block in the development of new agrochemicals and pharmaceuticals.[1] Its biological activity, particularly in the context of enzyme inhibition, has also been a subject of study.[1]
Structural Formula and Physicochemical Properties
The molecule consists of a propanamide core, with a chlorine atom substituted at the second carbon of the propyl chain. The nitrogen atom of the amide group is bonded to a 2-methylphenyl (o-tolyl) group.[1]
Chemical Structure:
The key physicochemical properties of this compound are summarized in the table below. These values are essential for researchers in designing experiments, and for purification and storage of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO | [1][2][4] |
| Molecular Weight | 197.66 g/mol | [1][2] |
| CAS Number | 19281-31-3 | [1][2][4] |
| Melting Point | 110-111 °C | [2] |
| Boiling Point | 330.6 ± 25.0 °C (Predicted) | [2] |
| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Appearance | Off-White to Pale Brown Solid | [2] |
Isomerism in this compound
A critical feature of the this compound structure is the presence of a chiral center. The second carbon atom of the propanamide chain is bonded to four distinct groups: a hydrogen atom, a chlorine atom, a methyl group (CH₃), and the N-(2-methylphenyl)carboxamide group. This stereocenter gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-chloro-N-(2-methylphenyl)propanamide and (S)-2-chloro-N-(2-methylphenyl)propanamide. A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture.
The relationship between these isomers is depicted in the diagram below.
Experimental Protocols
4.1. Synthesis via Amidation
A widely documented method for synthesizing this compound is through the amidation of o-toluidine with 2-chloropropionyl chloride.[1]
Objective: To synthesize this compound.
Materials:
-
o-Toluidine (2-methylaniline)
-
2-Chloropropionyl chloride
-
Anhydrous dichloromethane (DCM) or acetone
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve o-toluidine and the base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0°C using an ice bath.
-
Add a solution of 2-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled mixture over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
4.2. Purification by Recrystallization
The crude product obtained from the synthesis can be purified to obtain a crystalline solid.
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.
-
Slowly add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by measuring its melting point and comparing it to the literature value.[2]
This guide provides foundational information for professionals working with this compound, covering its essential chemical properties and practical laboratory procedures.
References
Solubility of 2-chloro-N-(2-methylphenyl)propanamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-chloro-N-(2-methylphenyl)propanamide, a key intermediate in the synthesis of various pharmaceuticals. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and illustrates the underlying thermodynamic principles and experimental workflows.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of pure organic solvents is not extensively available in the public domain. However, data for its solubility in binary solvent mixtures at ambient temperature has been reported and is valuable for purification and crystallization processes.
Table 1: Solubility of this compound in Binary Solvent Systems at 25°C
| Solvent System | Solubility (g/L) | Purification Efficiency |
| Ethyl acetate/hexane | 12.8[1] | High crystal purity[1] |
| Toluene/hexane | 15.2[1] | Rapid crystallization[1] |
| Acetone/hexane | 9.4[1] | Moderate yield[1] |
Note: The precise ratio of the solvent mixtures was not specified in the available literature.
Qualitative Solubility Data
Qualitative assessments of solubility provide general guidance for solvent selection.
Table 2: Qualitative Solubility of this compound in Pure Organic Solvents
| Solvent | Solubility |
| Chloroform | Slightly Soluble[2][3] |
| Methanol | Slightly Soluble[2][3] |
Experimental Protocols for Solubility Determination
While specific experimental data for the target compound in pure solvents is sparse, the methodologies used for closely related isomers, such as 2-chloro-N-(4-methylphenyl)propanamide, are directly applicable. The polythermal method is a robust technique for determining solubility as a function of temperature.
Polythermal Method for Solubility Measurement
The polythermal method involves preparing a series of solutions with known concentrations of the solute in the solvent. Each solution is then heated until all the solute dissolves and then cooled at a controlled rate. The temperature at which the first crystals appear (the saturation temperature) is recorded. This process is repeated for each concentration to generate a solubility curve.
Experimental Workflow:
-
Preparation of Samples: A known mass of this compound is added to a known mass of the organic solvent in a sealed vessel equipped with a stirrer and a temperature probe.
-
Dissolution: The mixture is heated at a constant rate while stirring until all the solid has completely dissolved.
-
Crystallization: The clear solution is then cooled at a controlled rate (e.g., 0.1-0.5 K/min).
-
Detection of Saturation Temperature: The temperature at which the first sign of turbidity or crystal formation is observed is recorded as the saturation temperature (Tsat). This can be detected visually or by using in-situ monitoring tools like Focused Beam Reflectance Measurement (FBRM).
-
Data Correlation: The mole fraction solubility (x) at each saturation temperature is calculated. The experimental data can then be correlated using thermodynamic models such as the Apelblat or λh equations.
Caption: Workflow for the polythermal method of solubility determination.
Thermodynamic Modeling of Solubility
The temperature-dependent solubility data obtained from experimental methods can be correlated using semi-empirical thermodynamic models. These models are essential for interpolating and extrapolating solubility data for process design and optimization.
The Apelblat Equation
The Apelblat equation is a widely used model to describe the relationship between solubility and temperature. It is given by:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A , B , and C are empirical parameters determined by fitting the equation to the experimental data.
The λh (Buchowski) Equation
Another useful model is the λh equation, which is particularly suitable for systems where the heat capacity change upon dissolution is negligible. The equation is:
ln[1 + (λ(1-x))/x] = λh(1/T - 1/Tm)
where:
-
x is the mole fraction solubility.
-
T is the absolute temperature.
-
Tm is the melting point of the solute.
-
λ and h are two adjustable parameters representing the non-ideality of the solution and the enthalpy of fusion, respectively.
The selection of a suitable model depends on the specific solute-solvent system and the desired accuracy of the correlation.
Caption: Logical relationship for thermodynamic modeling of solubility data.
Conclusion
This technical guide has summarized the available solubility data for this compound in organic solvents and detailed the standard experimental and modeling techniques for its determination. While quantitative data in pure solvents is limited, the provided information on binary mixtures and the outlined protocols offer a solid foundation for researchers and professionals in the pharmaceutical industry. Further experimental studies are warranted to establish a comprehensive solubility profile of this important compound in a broader range of pure organic solvents.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-chloro-N-(2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N-(2-methylphenyl)propanamide, a chloroacetamide derivative, exhibits distinct mechanisms of action depending on the biological system. In the botanical realm, where it is widely known as the herbicide metolachlor, its primary mode of action is the potent inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for seedling development. In mammalian systems, particularly demonstrated in human cell lines, its effects are not immediately cytotoxic but rather cytostatic, influencing cell cycle progression through modulation of key regulatory proteins. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated biological pathways and workflows.
Herbicidal Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases
The primary herbicidal activity of this compound stems from its function as a potent inhibitor of enzymes involved in the elongation of very-long-chain fatty acids.[1][2][3][4][5] This disruption of VLCFA synthesis is particularly detrimental to germinating seedlings, as these fatty acids are essential components of cell membranes, cuticular waxes, and sphingolipids, all of which are vital for cell division, expansion, and the formation of protective layers.[5]
Molecular Target and Inhibition Kinetics
The specific molecular targets of this compound are the VLCFA elongase enzymes, which are membrane-bound multi-enzyme complexes. The herbicidally active form is the S-enantiomer of metolachlor.[1] The inhibition has been characterized as competitive with respect to the acyl-CoA substrate, suggesting that the herbicide interacts with the substrate-binding site of the enzyme.[1] This interaction is potent, with half-inhibition values reported to be in the nanomolar range (10⁻⁸ M and below).[1]
Table 1: Quantitative Data on the Inhibition of VLCFA Elongase by Chloroacetamides
| Compound | Target Enzyme/System | Inhibition Value | Comments | Reference |
| Metazachlor (a chloroacetamide) | Recombinant VLCFA-synthase | Complete inhibition at 0.5 - 1 µM | A 30-minute pre-incubation is required for irreversible inhibition. | [1] |
| S-metolachlor | Amaranthus tuberculatus (waterhemp) | LD50: 1.5 - 15 µM (in soilless assay) | Resistance indices suggest metabolic resistance in some biotypes. | [3] |
| Chloroacetamides (general) | Plant VLCFA Elongases | pI50 values can be determined via dose-response curves. | Inhibition is specific to plant FAE-type elongases, not yeast ELO-type. | [6] |
Experimental Protocol: Assay for VLCFA Elongase Inhibition in Yeast
This protocol is adapted from methodologies used to study the effect of herbicides on heterologously expressed plant VLCFA elongases in Saccharomyces cerevisiae.[6]
1.2.1. Heterologous Expression of Plant VLCFA Elongase in Yeast
-
Gene Cloning: Clone the coding sequence of the target plant VLCFA elongase (e.g., from Arabidopsis thaliana) into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., galactose-inducible GAL1 promoter).
-
Yeast Transformation: Transform the expression vector into a suitable yeast strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.
-
Culture and Induction: Grow the transformed yeast cells in a selective medium containing glucose. To induce protein expression, transfer the cells to a medium containing galactose.
1.2.2. Inhibition Assay
-
Herbicide Treatment: To the induced yeast culture, add this compound to the desired final concentrations (e.g., in the micromolar range). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cultures for a period sufficient for VLCFA synthesis (e.g., 18-24 hours).
-
Fatty Acid Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Perform a total lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
Transmethylate the fatty acids to fatty acid methyl esters (FAMEs) using methanolic HCl or BF₃-methanol.
-
Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different VLCFA species.
-
-
Data Analysis: Compare the levels of specific VLCFAs in the herbicide-treated samples to the control samples to determine the extent of inhibition. Calculate IC50 values from dose-response curves.
Mechanism of Action in Mammalian Cells: Alteration of Cell Cycle Progression
In contrast to its herbicidal action, studies on human liver carcinoma cells (HepG2) indicate that this compound does not induce significant cell death via necrosis or apoptosis at environmentally relevant concentrations. Instead, it leads to a decrease in cell proliferation by altering the progression of the cell cycle.
Effects on Cell Cycle Regulatory Proteins
The observed cytostatic effect is linked to the modulation of key cell cycle regulatory proteins. Specifically, exposure to this compound has been shown to decrease the levels of both total and hyperphosphorylated forms of the retinoblastoma protein (pRb). The hypophosphorylated (active) form of pRb prevents cell cycle progression from the G1 to the S phase. A reduction in the hyperphosphorylated (inactive) form suggests a potential arrest in the G1 phase. Furthermore, a decrease in cyclin A transcripts has been observed, which may impact the S to G2 phase transition. This culminates in a reduced number of cells in the G2/M phase of the cell cycle.
Table 2: Effects of this compound on HepG2 Cells
| Parameter | Concentration | Exposure Time | Observed Effect | Reference |
| Cell Growth Inhibition | 50 ppb | 72 h | Significant inhibition compared to control | [3] |
| Cell Division Rate | 500 ppb | 48 h | Decrease in cell division rate | [3] |
| Cell Cycle Distribution | 500 ppb | 72 h | Fewer cells in G2/M phase | [3] |
| Cyclin A Transcripts | 300 ppb | 12 h | Significant decrease in abundance | [1] |
| Retinoblastoma Protein (pRb) | 50-100 ppb | - | Decreased levels of total and hyperphosphorylated forms | [2] |
| p53 Protein | up to 100 ppb | 72 h | No significant alteration | [2] |
Experimental Protocols for Mammalian Cell-Based Assays
The following are generalized protocols for the key experiments used to elucidate the mechanism of action of this compound in mammalian cells, based on standard laboratory techniques.
2.2.1. Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are a suitable model.
-
Culture Conditions: Maintain cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere. Treat the cells with various concentrations of this compound for the desired durations. Include a vehicle control.
2.2.2. Cell Proliferation Assay (e.g., MTT Assay)
-
Seed HepG2 cells in a 96-well plate and treat as described above.
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
2.2.3. Cell Cycle Analysis by Flow Cytometry
-
Culture and treat HepG2 cells in 6-well plates.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
2.2.4. Western Blot Analysis for Retinoblastoma Protein (pRb)
-
Culture and treat HepG2 cells in 6-well plates.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for total pRb and phosphorylated pRb (e.g., phospho-pRb Ser807/811). Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative levels of total and phosphorylated pRb.
Conclusion
This compound demonstrates a dual mechanism of action that is highly dependent on the biological context. As a herbicide, its efficacy is derived from the specific and potent inhibition of VLCFA elongases, a pathway essential for plant growth but absent in a similar form in animals. In mammalian cells, its effect is more subtle, characterized by an alteration of the cell cycle through the downregulation of key regulatory proteins like pRb and cyclin A, rather than overt cytotoxicity. This guide provides a foundational understanding of these mechanisms, offering detailed insights and protocols for researchers in agrochemistry, toxicology, and drug development. Further investigation into the specific mammalian protein targets and the long-term consequences of cell cycle modulation is warranted to fully elucidate its toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 2-chloro-N-(2-methylphenyl)propanamide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2-methylphenyl)propanamide, a chloroacetamide derivative, is a molecule of significant interest in the agrochemical sector. Primarily known by its common name, metolachlor, it is extensively utilized as a pre-emergent herbicide for the control of annual grasses and some broadleaf weeds in a variety of crops.[1] Its biological activity stems from its ability to inhibit crucial enzymatic processes in target organisms. This technical guide provides an in-depth overview of the known biological activities of this compound, focusing on its herbicidal, and potential antifungal and insecticidal properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Herbicidal Activity
The most well-documented biological activity of this compound is its herbicidal effect. It is a selective and systemic herbicide that is absorbed by the shoots and roots of germinating weeds.[2]
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases
The primary mode of action of this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3][4] Specifically, it targets and inhibits the VLCFA elongase complex, which is crucial for the formation of fatty acids with more than 18 carbon atoms.[3][5] These VLCFAs are essential components of cell membranes, cuticular waxes, and suberin, all of which are vital for plant growth and development.[3]
The (S)-enantiomer of metolachlor is the biologically active isomer.[1] It acts as a competitive inhibitor with respect to the acyl-CoA substrate of the first and rate-limiting enzyme in the VLCFA elongation pathway, 3-ketoacyl-CoA synthase.[5] The inhibition is characterized as tight and irreversible, leading to a depletion of VLCFAs and subsequent disruption of seedling development.[1]
dot
Quantitative Herbicidal Activity Data
The herbicidal efficacy of this compound can be quantified through various metrics, including the lethal dose required to kill 50% of a plant population (LD50) and the concentration required to reduce growth by 50% (GR50). Studies on resistant weed biotypes provide valuable insights into its potency.
| Compound | Weed Species | Parameter | Value (μM) | Reference Population | Resistance Index (RI) |
| S-metolachlor | Amaranthus tuberculatus (CHR, resistant) | LD50 | 17.2 | SEN (sensitive) | 17.2 |
| S-metolachlor | Amaranthus tuberculatus (CHR, resistant) | LD50 | 15.2 | ACR (sensitive) | 10.1 |
| S-metolachlor | Amaranthus tuberculatus (SIR, resistant) | GR50 | 14.4 | SEN (sensitive) | 9.7 |
| S-metolachlor | Amaranthus tuberculatus (SIR, resistant) | GR50 | 14.5 | ACR (sensitive) | 9.6 |
Data adapted from a study on resistant Amaranthus tuberculatus populations.[6]
The half-inhibition values (IC50) for the target enzyme, VLCFA synthase, by chloroacetamides like metolachlor are reported to be in the nanomolar range (10⁻⁸ M or below), indicating a very high affinity and potent inhibition.[1][7]
Experimental Protocol: In Vitro VLCFA Elongase Inhibition Assay
This protocol is a synthesized methodology based on established procedures for assessing the inhibition of VLCFA elongases.[3][8]
1. Preparation of Microsomal Fractions:
-
Germinate seeds of the target plant species (e.g., barley, cucumber) in the dark for 5-7 days.
-
Harvest the etiolated seedlings and homogenize them in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 2 mM EDTA, 5 mM DTT, and protease inhibitors).
-
Filter the homogenate through layers of cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay).
2. Enzyme Assay:
-
The reaction mixture should contain:
-
Microsomal protein (e.g., 50-100 μg)
-
Assay buffer (e.g., 100 mM HEPES-KOH pH 7.2, 2 mM EDTA, 1 mM MgCl2)
-
[¹⁴C]-Malonyl-CoA (as the radiolabeled substrate)
-
Acyl-CoA starter substrate (e.g., oleoyl-CoA)
-
NADPH (as a cofactor)
-
Varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent control should be included.
-
-
Pre-incubate the microsomal fraction with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for binding.[1]
-
Initiate the reaction by adding the substrates ([¹⁴C]-Malonyl-CoA and acyl-CoA).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.
3. Product Extraction and Analysis:
-
Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acids.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quantify the incorporation of radiolabel into the VLCFA products using liquid scintillation counting or by analyzing the peak areas from the GC.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antifungal Activity
While the primary application of this compound is as a herbicide, research into structurally related chloroacetamides suggests potential antifungal properties. Currently, there is a lack of specific quantitative data on the antifungal activity of this compound. However, studies on the closely related compound, 2-chloro-N-phenylacetamide, provide insights into the potential antifungal spectrum and efficacy of this class of compounds.
Quantitative Antifungal Activity Data for a Related Compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 2-chloro-N-phenylacetamide against various fungal pathogens. This data is presented for comparative purposes due to the absence of specific data for this compound.
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | 512 - 1024 |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | 1024 |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 |
Data is for the related compound 2-chloro-N-phenylacetamide and is intended for illustrative purposes only.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) to obtain a fresh, sporulating culture.
-
Prepare a suspension of fungal spores or yeast cells in sterile saline or buffered solution.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute the standardized suspension in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.
2. Preparation of Microdilution Plates:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in the test medium to obtain a range of concentrations.
-
Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).
3. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared fungal suspension.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of growth.
-
For some fungi and compounds, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.
5. Determination of MFC (Optional):
-
Subculture a small aliquot from the wells showing no visible growth onto fresh agar plates.
-
Incubate the plates until growth is visible in the control subculture.
-
The MFC is the lowest concentration from which no fungal growth occurs after subculturing.
Insecticidal Activity
Similar to its antifungal properties, the insecticidal activity of this compound is not well-established in the scientific literature. However, the amide functional group is present in a number of known insecticidal compounds. The data presented below for other amide-containing molecules is for contextual reference.
Quantitative Insecticidal Activity Data for Related Amide Compounds
The following table shows the Lethal Concentration (LC50) values for some insecticidal amides against different insect species. This is to provide a general idea of the potential for insecticidal activity in this class of compounds.
| Compound | Insect Species | Parameter | Value |
| N-p-coumaroyl tyramine | Spodoptera frugiperda | LC50 (contact) | >800 µg/mL |
| N-trans-feruloyl tyramine | Spodoptera frugiperda | LC50 (contact) | 47.97 µg/mL |
| Amide 8i | Rhyzopertha dominica | LD50 | 27.98 µmol/g |
| Amide 8j | Rhyzopertha dominica | LD50 | 29.37 µmol/g |
Data is for other amide compounds and is for illustrative purposes only.[9][10]
Experimental Protocol: Insecticidal Activity Assay (Contact Toxicity)
This is a general protocol for assessing the contact toxicity of a compound against an insect pest.[11]
1. Test Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Prepare a series of dilutions of the stock solution to be tested.
2. Insect Rearing:
-
Maintain a healthy, synchronized culture of the target insect species under controlled environmental conditions (temperature, humidity, photoperiod).
3. Bioassay:
-
Select insects of a uniform age and developmental stage (e.g., third-instar larvae).
-
Apply a precise volume of each test solution to the dorsal thorax of each insect using a micro-applicator.
-
A control group treated with solvent only should be included.
-
Place the treated insects in clean containers with a food source and maintain them under controlled conditions.
4. Data Collection and Analysis:
-
Record mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 value and its confidence intervals using probit analysis or a similar statistical method.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 2-methylaniline (o-toluidine) with 2-chloropropionyl chloride.
dot
Conclusion
This compound is a potent herbicide with a well-defined mechanism of action involving the inhibition of very-long-chain fatty acid elongases. Its high efficacy is reflected in the low concentrations required to inhibit both the target enzyme and weed growth. While its primary role is in agriculture, the potential for antifungal and insecticidal activities, as suggested by the bioactivity of related amide compounds, warrants further investigation. The experimental protocols provided in this guide offer a framework for future research into the diverse biological activities of this and similar molecules. Such studies will be crucial for the development of new and effective agents for crop protection and potentially other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 3. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pnas.org [pnas.org]
- 9. Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, insecticidal activity, and phytotoxicity of novel chiral amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda [frontiersin.org]
An In-depth Technical Guide on the Discovery and History of 2-chloro-N-(2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N-(2-methylphenyl)propanamide, a key chemical intermediate, holds a significant position in the historical development of both agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and mechanism of action in its notable applications. Primarily recognized as a precursor to the chloroacetanilide herbicide metolachlor and an impurity in the local anesthetic prilocaine, its study reveals a fascinating intersection of industrial chemistry and biological activity. This document details experimental protocols for its synthesis, presents quantitative data in a structured format, and visualizes its biological pathway interference through detailed diagrams.
Introduction and Historical Context
The discovery of this compound is intrinsically linked to the broader history of chloroacetanilide herbicides, a class of compounds that gained prominence in the mid-20th century for their efficacy in weed control. The development of these herbicides was a significant leap forward in agricultural technology, enabling selective pre-emergence control of grassy weeds in major crops.
The story of this compound is principally tied to the development of Metolachlor , a widely used herbicide developed by Ciba-Geigy in the 1970s. Research into the structure-activity relationships of chloroacetanilides led to the identification of metolachlor as a highly effective agent for controlling annual grasses and some broadleaf weeds in crops like corn, soybeans, and cotton. This compound serves as a crucial building block in the industrial synthesis of metolachlor.
Parallel to its role in agrochemicals, this compound also emerged in the pharmaceutical sector as a known impurity in the synthesis of Prilocaine . Prilocaine is a local anesthetic of the amino amide type, and this compound can arise as an intermediate or byproduct during its manufacturing process. Its presence as an impurity necessitates strict quality control in pharmaceutical formulations to ensure safety and efficacy.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-chloro-N-(o-tolyl)propanamide, Prilocaine EP Impurity A | [1] |
| CAS Number | 19281-31-3 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | [1] |
| Molecular Weight | 197.66 g/mol | [1] |
| Melting Point | 106 - 109°C | [2] |
| Appearance | Off-white to pale brown solid |
Synthesis of this compound
The synthesis of this compound is a well-established process, primarily achieved through the acylation of o-toluidine. Several methods have been reported, with variations in reagents and conditions to optimize yield and purity.
Standard Two-Step Synthesis
The most common laboratory and industrial synthesis involves the reaction of o-toluidine with 2-chloropropionyl chloride.
Experimental Protocol:
-
Materials: o-toluidine, 2-chloropropionyl chloride, acetone (or dichloromethane), potassium carbonate (or triethylamine), water.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve o-toluidine (1 molar equivalent) and a base such as potassium carbonate or triethylamine (1.5 molar equivalents) in a suitable solvent like acetone or dichloromethane.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add 2-chloropropionyl chloride (1.2 molar equivalents) dropwise to the stirred solution, maintaining the temperature between 20-30°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]
-
Alternative Synthesis using Coupling Agents
To avoid the use of corrosive acid chlorides, alternative methods employing coupling agents for the direct amidation of 2-chloropropionic acid have been developed.
Experimental Protocol (using HATU):
-
Materials: 2-chloropropionic acid, o-toluidine, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 2-chloropropionic acid (1 molar equivalent) and o-toluidine (1 molar equivalent) in DMF, add HATU (1.1 molar equivalents).
-
Add DIPEA (2 molar equivalents) to the mixture and stir at room temperature.
-
Maintain the reaction temperature at approximately 35°C.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
-
Quantitative Data on Synthesis
| Synthesis Method | Coupling Agent/Base | Solvent | Temperature (°C) | Reaction Time (Step 1) | Yield (%) | Reference |
| Standard Two-Step | K₂CO₃ / Et₃N | Acetone / DCM | 20-30 | 2-3 hours | ~93 | [3] |
| Carbodiimide Coupling | HATU | DMF | 35 | - | 90.3 | [3] |
| Carbodiimide Coupling | HOBt/DCC | THF | 35 | - | 67.2 | [3] |
| Carbodiimide Coupling | HBTU | DMF | 35 | - | 65.1 | [3] |
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation
In its role as a herbicide (as the precursor to metolachlor), this compound's mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin. Their disruption leads to abnormal growth and ultimately the death of susceptible plants.
The biosynthesis of VLCFAs is a four-step elongation cycle that occurs in the endoplasmic reticulum. Chloroacetanilide herbicides specifically target and inhibit the first and rate-limiting step of this cycle, which is catalyzed by VLCFA elongases (also known as β-ketoacyl-CoA synthases).
The VLCFA Elongation Pathway
The elongation of fatty acids involves a cycle of four enzymatic reactions:
-
Condensation: An acyl-CoA molecule is condensed with malonyl-CoA by a VLCFA elongase , adding two carbon atoms to the acyl chain. This is the step inhibited by chloroacetanilides.
-
Reduction: The resulting β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase .
-
Dehydration: The β-hydroxyacyl-CoA is dehydrated to an enoyl-CoA by a β-hydroxyacyl-CoA dehydratase .
-
Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the original substrate, by an enoyl-CoA reductase .
This elongated acyl-CoA can then re-enter the cycle for further elongation or be utilized in various metabolic pathways.
Diagram of the VLCFA Elongation Pathway and Inhibition
Caption: VLCFA elongation pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing VLCFA Inhibition
Caption: A typical experimental workflow to determine the inhibitory effect on VLCFA synthesis.
Conclusion
This compound represents a molecule of significant industrial and scientific interest. Its history is a testament to the parallel and sometimes overlapping advancements in agricultural and pharmaceutical chemistry. A thorough understanding of its synthesis and biological mechanism of action is crucial for professionals in drug development, agrochemical research, and regulatory sciences. The detailed protocols and pathways presented in this guide offer a foundational resource for further research and application of this important chemical entity.
References
In-depth Technical Guide: 2-chloro-N-(2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-chloro-N-(2-methylphenyl)propanamide, a key chemical intermediate primarily recognized for its role as a precursor and impurity in the synthesis of the local anesthetic, Prilocaine. This document details its chemical identity, physical properties, synthesis methodologies, and available biological information. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and analytical sciences.
Chemical Identity and Synonyms
This compound is a white to off-white solid. A comprehensive list of its identifiers and synonyms is provided below to facilitate cross-referencing in literature and databases.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 19281-31-3[1] |
| Molecular Formula | C₁₀H₁₂ClNO[1] |
| Molecular Weight | 197.66 g/mol [1] |
| Synonyms | 2-chloro-N-o-tolylpropanamide, Prilocaine EP Impurity A, 2-Chloro-o-propionotoluidide, (2RS)-2-chloro-N-(2-methylphenyl)propanamide, N-(2-methylphenyl)-2-chloropropanamide, Prilocaine Impurity 1[1][2] |
| InChI Key | YWSVGMSGVIXGPW-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the following table. This data is crucial for its handling, purification, and analytical characterization.
| Property | Value | Source |
| Melting Point | 110-111 °C | [3] |
| Boiling Point (Predicted) | 330.6 ± 25.0 °C | [3] |
| Density (Predicted) | 1.183 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in chloroform and methanol. | [3] |
| Storage Temperature | Room temperature, in an inert atmosphere. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the production of Prilocaine. Several synthetic routes have been described in the literature, primarily involving the acylation of o-toluidine.
Two-Step Amidation Protocol
This is the most commonly cited method for the synthesis of this compound.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of o-toluidine (1 equivalent) in a suitable solvent such as acetone or dichloromethane, add a base like potassium carbonate or triethylamine (1.5 equivalents).
-
Acylation: Cool the mixture in an ice bath (0-5 °C). Slowly add 2-chloropropionyl chloride (1.2 equivalents) to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product.
Key Reaction Parameters:
| Parameter | Optimal Condition |
| Temperature | 0-30 °C |
| Solvent | Acetone or Dichloromethane |
| Base | Potassium Carbonate or Triethylamine |
| Molar Ratio (o-Toluidine:2-Chloropropionyl Chloride:Base) | 1 : 1.2 : 1.5 |
| Reaction Time | 2-3 hours |
| Reported Yield | ~93% |
Carbodiimide-Mediated Coupling
An alternative approach involves the direct coupling of 2-chloropropionic acid with o-toluidine using a coupling agent, which avoids the use of the more hazardous 2-chloropropionyl chloride.
Reaction Scheme:
Experimental Protocol:
-
Activation: To a solution of 2-chloropropionic acid (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous solvent like DMF, add a base like DIPEA (2 equivalents) at 0 °C.
-
Coupling: After stirring for a few minutes, add o-toluidine (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Perform a standard aqueous workup, followed by extraction and purification by column chromatography.
Comparison of Coupling Agents:
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
| HATU | DMF | 35 | 90.3 |
| HOBt/DCC | THF | 35 | 67.2 |
| HBTU | DMF | 35 | 65.1 |
Spectroscopic Data
While comprehensive, publicly available spectra are limited, the following table summarizes expected and reported spectroscopic characteristics for this compound, which are essential for its identification and characterization.
| Technique | Expected/Reported Data |
| ¹H NMR | Expected signals include those for the aromatic protons, the methyl group on the phenyl ring, the methine proton adjacent to the chlorine, and the methyl group of the propanamide moiety. |
| ¹³C NMR | Expected peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 197 and 199 in a ~3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the chloro-propyl group. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and C-Cl stretching. |
Biological Activity and Significance
The primary biological significance of this compound is its role as a process-related impurity in the manufacturing of Prilocaine.[3] Prilocaine is a local anesthetic of the amino amide type that functions by blocking sodium channels in neuronal cell membranes, thereby preventing the propagation of action potentials.[4][5]
There is limited publicly available data on the independent pharmacological or toxicological profile of this compound. As an impurity, its levels in the final Prilocaine active pharmaceutical ingredient (API) are strictly controlled according to pharmacopeial standards to ensure the safety and efficacy of the drug product.[1] Safety data sheets for the compound indicate that comprehensive toxicological data is not available.[6]
No specific signaling pathways have been identified for this compound itself. Its main relevance in a biological context is as a reference standard for the quality control of Prilocaine.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and quality control of this compound.
Conclusion
This compound is a well-defined chemical entity with established synthetic routes. Its primary importance lies in its role as a key intermediate in the pharmaceutical industry, particularly for the synthesis of Prilocaine. While data on its intrinsic biological activity is scarce, its physicochemical properties and synthesis are well-characterized, making it a crucial compound for process chemists and analytical scientists working with this class of molecules. This guide provides a foundational understanding for professionals engaged in the research and development of related pharmaceutical products.
References
In-Depth Technical Guide: Safety and Handling of 2-chloro-N-(2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.
Introduction
2-chloro-N-(2-methylphenyl)propanamide, with CAS number 19281-31-3, is an organic compound utilized in research and as an impurity standard for the local anesthetic prilocaine.[1][2] Its role in quality control for pharmaceutical formulations underscores the importance of understanding its safety profile and handling requirements to ensure the well-being of laboratory personnel.[1] This guide provides a comprehensive overview of the known safety and handling precautions for this compound, based on available technical data.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C10H12ClNO | [1][2] |
| Molecular Weight | 197.66 g/mol | [1][2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 110-111 °C | [2] |
| Boiling Point | 330.6 ± 25.0 °C (Predicted) | [2] |
| Density | 1.183 ± 0.06 g/cm3 (Predicted) | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
| Odor | Odorless | [3] |
Hazard Identification and Classification
According to Regulation (EC) No 1272/2008, this compound is classified as harmful if swallowed.[3]
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Acute Tox. 4 | Warning | H302: Harmful if swallowed |
Pictogram:
While some sources suggest potential for skin/eye irritation and respiratory toxicity (H303, H313, H333), the primary classification from available safety data sheets is for acute oral toxicity.[1][3]
Toxicological Information
A critical gap in the currently available safety data for this compound is the absence of quantitative toxicological data. Information regarding acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity is largely unavailable.[4][5]
| Toxicological Endpoint | Data |
| Acute Oral Toxicity | No quantitative data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | No irritating effect reported in one source[3] |
| Serious Eye Damage/Irritation | No irritating effect reported in one source[3] |
| Respiratory or Skin Sensitization | No sensitizing effects known[3] |
Given the lack of comprehensive toxicological data, this compound should be handled as potentially hazardous.
Experimental Protocols: Safe Handling Procedures
Due to the absence of specific experimental protocols in the provided search results, a general workflow for handling chemical substances with unknown toxicity in a laboratory setting is presented. This workflow is based on standard best practices and the information available in the safety data sheets for this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure. The following PPE is recommended when handling this compound:[4]
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with gloves. Gloves must be inspected prior to use. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.[3][4]
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. |
| Eye Contact | Rinse with pure water for at least 15 minutes. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. |
Note: Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[3]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: Formation of toxic gases is possible during heating or in case of fire.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][4]
Accidental Release Measures
-
Personal Precautions: Wear protective clothing and avoid dust formation.[3][4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not allow the substance to enter sewers, surface water, or ground water.[3][4]
-
Containment and Cleaning Up: Collect and arrange for disposal. Dispose of contaminated material as waste according to regulations.[3][4]
Handling and Storage
-
Handling: Handle in a well-ventilated place.[4] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]
-
Storage: Store in a cool, dry place in tightly closed receptacles.[3] Keep the container in a well-ventilated place.[3] Store away from strong oxidizing agents.[3]
Stability and Reactivity
-
Reactivity: No data available.[4]
-
Chemical Stability: Stable under normal conditions.[3]
-
Possibility of Hazardous Reactions: No dangerous reactions are known.[3]
-
Conditions to Avoid: Heat.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Formation of toxic gases is possible during heating or in case of fire.[3]
Logical Workflow for Risk Assessment
Given the informational gaps in the toxicology of this compound, a structured risk assessment is crucial. The following diagram illustrates the logical steps to be taken.
Conclusion
While this compound has a defined role in pharmaceutical quality control, the publicly available safety information, particularly regarding its toxicological profile, is incomplete. The primary identified hazard is that it is harmful if swallowed. In the absence of comprehensive data, researchers, scientists, and drug development professionals must adopt a cautious approach, adhering to the stringent handling, storage, and disposal procedures outlined in this guide and the compound's Safety Data Sheet. The implementation of robust risk assessments and the consistent use of appropriate personal protective equipment are paramount to ensuring a safe laboratory environment.
References
Spectroscopic and Synthetic Profile of 2-chloro-N-(2-methylphenyl)propanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2-chloro-N-(2-methylphenyl)propanamide (CAS No: 19281-31-3). The information is intended to support research and development activities by offering detailed data and methodologies for the characterization of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol .[1][2]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Strong, Broad | N-H Stretch (Amide) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980, ~2940 | Medium | Aliphatic C-H Stretch |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1480, ~1450 | Medium | Aromatic C=C Stretch |
| ~750 | Strong | C-H Bend (ortho-disubstituted aromatic) |
| ~700 | Medium | C-Cl Stretch |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Singlet (broad) | 1H | NH |
| ~7.5 | Doublet | 1H | Aromatic H |
| ~7.2-7.0 | Multiplet | 3H | Aromatic H |
| ~4.6 | Quartet | 1H | CH -Cl |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
| ~1.7 | Doublet | 3H | CH₃ -CHCl |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (Amide) |
| ~136 | Aromatic C -N |
| ~135 | Aromatic C -CH₃ |
| ~130 | Aromatic C -H |
| ~127 | Aromatic C -H |
| ~126 | Aromatic C -H |
| ~125 | Aromatic C -H |
| ~55 | C H-Cl |
| ~22 | C H₃-CHCl |
| ~18 | Ar-C H₃ |
Mass Spectrometry
| m/z | Relative Intensity | Possible Fragment |
| 197/199 | M⁺/M+2 | [C₁₀H₁₂ClNO]⁺ |
| 162 | High | [M-Cl]⁺ |
| 120 | Medium | [M-CH(Cl)CH₃]⁺ |
| 106 | High | [CH₃C₆H₄NHCO]⁺ |
| 91 | Medium | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
Synthesis of this compound
A standard and effective method for the synthesis of this compound involves the acylation of 2-methylaniline (o-toluidine).
Materials:
-
2-methylaniline (o-toluidine)
-
2-chloropropionyl chloride
-
Triethylamine or potassium carbonate
-
Dichloromethane or acetone (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylaniline in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (as an acid scavenger) to the solution.
-
Slowly add 2-chloropropionyl chloride dropwise to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Method: Thin Solid Film or KBr Pellet.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation (Thin Film):
-
Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane or acetone.
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Acquire the IR spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
Mass Spectrometry:
-
Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
-
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-500.
-
-
Acquisition Parameters (ESI):
-
Operate in positive ion mode.
-
Optimize spray voltage and capillary temperature for the compound.
-
Visualizations
Caption: Workflow for the synthesis and spectroscopic characterization.
Caption: Key fragmentation pathways in mass spectrometry.
References
An In-Depth Technical Guide to 2-chloro-N-(2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research chemical 2-chloro-N-(2-methylphenyl)propanamide, also known as 2-chloro-N-(o-tolyl)propanamide. This document details its physicochemical properties, synthesis methodologies, known biological activities, and analytical procedures. With applications ranging from a synthetic building block to a reference standard for the local anesthetic prilocaine, and exhibiting potential as a herbicidal and antimicrobial agent, this compound is of significant interest to the chemical and life sciences research communities. This guide consolidates available data, presents experimental protocols, and visualizes key processes to facilitate further investigation and application of this molecule.
Chemical and Physical Properties
This compound is a derivative of propanamide characterized by a chloro group at the second position of the propanamide moiety and a 2-methylphenyl group attached to the amide nitrogen.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂ClNO | [2][3] |
| Molecular Weight | 197.66 g/mol | [2][3] |
| CAS Number | 19281-31-3 | [2][3] |
| Melting Point | 110-111 °C | [2] |
| Boiling Point | 330.6±25.0 °C (Predicted) | [2] |
| Density | 1.183±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Appearance | Off-White to Pale Brown Solid | [2] |
Synthesis
The primary synthesis of this compound involves the acylation of o-toluidine with 2-chloropropionyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of 2-chloro-N-(p-tolyl)propanamide.[4]
Materials:
-
o-toluidine
-
2-chloropropionyl chloride
-
Toluene
-
Aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer, dissolve o-toluidine (1 equivalent) in toluene.
-
Prepare a biphasic mixture by adding an aqueous solution of NaOH (3 equivalents).
-
Cool the vigorously stirred suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of 2-chloropropionyl chloride (1.2 equivalents) in toluene dropwise to the cooled suspension. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic phase.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine all organic phases and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water or toluene) to obtain pure this compound.
Synthesis Workflow
Biological Activity and Mechanism of Action
Herbicidal Activity
This compound belongs to the chloroacetanilide class of herbicides.[1] Its herbicidal action stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[5]
The primary target of chloroacetanilide herbicides is the very-long-chain fatty acid elongase (VLCFAE) enzyme complex.[5][6] This enzyme system is crucial for the biosynthesis of VLCFAs, which are essential components of plant cuticular waxes and other hydrophobic barriers.[5][6] By inhibiting VLCFAE, this compound disrupts the formation of these protective layers, leading to increased water loss, impaired growth, and ultimately, plant death. The (S)-enantiomer is typically the more active inhibitor.[7]
This protocol is a generalized approach based on assays for other chloroacetanilide herbicides.[6][7][8]
Materials:
-
Microsomal fraction from a susceptible plant species (e.g., Arabidopsis thaliana)
-
[¹⁴C]-Malonyl-CoA
-
Acyl-CoA starter substrate (e.g., Oleoyl-CoA)
-
NADPH
-
Assay buffer (e.g., phosphate buffer, pH 7.2)
-
This compound stock solution in DMSO
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the microsomal fraction.
-
Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures. Include a DMSO-only control.
-
Pre-incubate the mixtures for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 30 °C).
-
Initiate the reaction by adding the acyl-CoA starter substrate and [¹⁴C]-Malonyl-CoA.
-
Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or base).
-
Extract the radiolabeled VLCFAs using an organic solvent (e.g., hexane/isopropanol).
-
Quantify the amount of incorporated [¹⁴C] into the VLCFA fraction using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Antimicrobial Activity
This compound has demonstrated inhibitory activity against various bacterial strains.
| Bacterial Strain | MIC (µM) |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9][10][11][12][13]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
This compound stock solution in DMSO
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Analytical Methods
Role as a Prilocaine Impurity
This compound is a known impurity in the synthesis of the local anesthetic prilocaine.[2][3] Its detection and quantification are crucial for the quality control of prilocaine active pharmaceutical ingredients (APIs) and formulations.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the analysis of this compound, particularly in the context of impurity profiling of prilocaine.[15][16][17][18][19][20]
This protocol is based on general methods for prilocaine and related impurities.[15][16][18]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.0) in a suitable ratio (e.g., 50:50 v/v).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare standard solutions of this compound and prilocaine in the mobile phase.
-
Prepare the sample solution by dissolving the prilocaine substance in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the impurity based on the peak area relative to the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of this compound, especially for its identification and quantification in complex matrices.[21][22][23]
Safety and Handling
Hazard Identification
Based on available safety data sheets for this compound and similar compounds, it should be handled with care.[24][25][26][27][28] It is classified as harmful if swallowed.[26]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[24]
-
Skin Protection: Wear protective gloves and a lab coat.[24]
-
Respiratory Protection: Use a respirator if dust or aerosols are generated.[24]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid creating dust. Use in a well-ventilated area.[24]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[26]
Disposal
Dispose of this chemical in accordance with local, state, and federal regulations. It may be disposed of by incineration in a licensed chemical destruction plant.[27]
Conclusion
This compound is a versatile research chemical with established and potential applications. This guide has provided a detailed overview of its synthesis, biological activities, and analytical methods, supported by experimental protocols and data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, agriculture, and pharmaceutical sciences, enabling further exploration and utilization of this compound. Further research is warranted to fully elucidate its mechanisms of action, particularly regarding its antimicrobial properties and to explore its potential in drug development and other applications.
References
- 1. This compound | 19281-31-3 | Benchchem [benchchem.com]
- 2. This compound CAS#: 19281-31-3 [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
- 11. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EUCAST: MIC Determination [eucast.org]
- 13. mdpi.com [mdpi.com]
- 14. veeprho.com [veeprho.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- 18. researchgate.net [researchgate.net]
- 19. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 20. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 21. lib3.dss.go.th [lib3.dss.go.th]
- 22. uoguelph.ca [uoguelph.ca]
- 23. gcms.cz [gcms.cz]
- 24. aaronchem.com [aaronchem.com]
- 25. fishersci.com [fishersci.com]
- 26. static.cymitquimica.com [static.cymitquimica.com]
- 27. echemi.com [echemi.com]
- 28. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Methodological & Application
Application Note and Protocol: Synthesis of 2-chloro-N-(2-methylphenyl)propanamide from o-toluidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-chloro-N-(2-methylphenyl)propanamide, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, and an impurity standard for the local anesthetic Prilocaine.[1][2][3] The primary method described is the amidation of o-toluidine with 2-chloropropionyl chloride. This application note includes a comprehensive experimental procedure, safety precautions, and quantitative data summaries to ensure reproducibility and safety in a laboratory setting.
Chemical Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction, where the amino group of o-toluidine attacks the carbonyl carbon of 2-chloropropionyl chloride. A base is used to neutralize the hydrochloric acid byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents
A summary of the key reagents required for the synthesis is provided below.
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| o-Toluidine | 95-53-4 | C₇H₉N | 107.15 | Toxic, Carcinogen, Irritant[4][5] |
| 2-Chloropropionyl chloride | 7623-09-8 | C₃H₄Cl₂O | 126.97 | Corrosive, Flammable, Water-reactive[6][7][8] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Irritant |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Flammable, Corrosive, Toxic |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Highly Flammable, Irritant |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Suspected Carcinogen, Irritant |
| This compound | 19281-31-3 | C₁₀H₁₂ClNO | 197.66 | Harmful if swallowed[9][10] |
Experimental Protocol
This protocol details the amidation of o-toluidine. The procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
3.1. Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Ice-water bath
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Buchner funnel and filter paper
3.2. Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve o-toluidine (1.0 eq) and potassium carbonate (1.5 eq) in acetone.[1][11]
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes to cool it to 0-5°C.
-
Addition of Acylating Agent: Add 2-chloropropionyl chloride (1.2 eq) to the dropping funnel.[1] Add it dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours at 20-30°C.[1][11]
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting crude product in dichloromethane (DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to achieve high purity (>99%).[1]
-
Data Presentation
The following table summarizes the key quantitative parameters for this synthesis.
| Parameter | Value | Reference |
| Molar Ratio (o-Toluidine : 2-Chloropropionyl Chloride : Base) | 1 : 1.2 : 1.5 | [1] |
| Reaction Temperature | 20–30°C | [1][11] |
| Reaction Time | 2–3 hours | [1][11] |
| Solvent | Acetone or Dichloromethane | [1] |
| Base | Potassium Carbonate or Triethylamine | [1] |
| Expected Yield (Intermediate Amide) | ~93% | [1] |
| Final Purity (after recrystallization) | >99% | [1] |
| Product Melting Point | 110-111 °C | [2] |
Safety Precautions
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
o-Toluidine: Toxic if swallowed or inhaled and is a suspected carcinogen.[4][5] It may be fatal if absorbed through the skin.[5] Always handle in a fume hood wearing appropriate gloves, lab coat, and safety goggles.
-
2-Chloropropionyl chloride: Flammable liquid and vapor that causes severe skin and eye burns, as well as respiratory tract burns.[6][8] It reacts violently with water.[7] Handle with extreme care in a fume hood, away from ignition sources and moisture.
-
General Handling: Use spark-proof tools and ensure adequate ventilation.[6][7] Contaminated clothing should be removed and washed before reuse.[6] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[6][12]
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: Workflow diagram for the synthesis of this compound.
References
- 1. This compound | 19281-31-3 | Benchchem [benchchem.com]
- 2. This compound CAS#: 19281-31-3 [m.chemicalbook.com]
- 3. This compound | 19281-31-3 [chemicalbook.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. kscl.co.in [kscl.co.in]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide - Google Patents [patents.google.com]
- 12. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 2-chloro-N-(2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-chloro-N-(2-methylphenyl)propanamide, a key intermediate in the production of various organic molecules. The primary method described is the amidation of o-toluidine with 2-chloropropionyl chloride. This protocol includes a step-by-step procedure, a summary of quantitative data, and visual diagrams of the experimental workflow and reaction mechanism to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
This compound is a crucial building block in synthetic organic chemistry. Its synthesis is a fundamental example of nucleophilic acyl substitution, a common reaction in the formation of amide bonds. The protocol outlined below describes a robust and high-yielding procedure for the preparation of this compound.
Data Presentation
| Parameter | Value/Condition | Notes |
| Reactants | ||
| o-Toluidine | 1.0 equivalent | Starting amine |
| 2-Chloropropionyl chloride | 1.0 - 1.5 equivalents | Acylating agent[1] |
| Base (Potassium Carbonate) | 1.0 - 3.0 equivalents | Acid scavenger[1] |
| Solvent | Acetone or Dichloromethane | Reaction medium |
| Reaction Conditions | ||
| Initial Temperature | 0-5 °C (Ice-water bath) | For controlled addition of acyl chloride[1] |
| Reaction Temperature | 20-30 °C | [1] |
| Reaction Time | 2-3 hours | [1] |
| Yield | ~93% (intermediate amide) | Reported yield for the amidation step |
| Purity | >99% | After recrystallization |
Experimental Protocol: Amidation of o-Toluidine
This protocol details the synthesis of this compound via the acylation of o-toluidine with 2-chloropropionyl chloride.
Materials:
-
o-Toluidine
-
2-Chloropropionyl chloride
-
Potassium carbonate (or Triethylamine)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Toluene
-
Cyclohexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone.[1]
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (1.2 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature between 0-5 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-30 °C). Continue stirring for 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a solid.
-
Recrystallize the crude solid from a suitable solvent system, such as toluene, to obtain the pure this compound.
-
Wash the crystals with cold cyclohexane and dry under vacuum.[2]
-
Characterization:
The final product can be characterized by standard analytical techniques such as:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy: 1H and 13C NMR to confirm the structure.
-
Mass Spectrometry: To determine the molecular weight.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism: Nucleophilic Acyl Substitution.
References
Application Notes and Protocols: Utilizing 2-chloro-N-(2-methylphenyl)propanamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2-methylphenyl)propanamide, a member of the chloroacetamide class of molecules, is a potent and specific inhibitor of very-long-chain fatty acid (VLCFA) elongases. Initially recognized for its herbicidal activity, its mechanism of action provides a valuable tool for studying the enzymes involved in fatty acid metabolism. VLCFAs are critical components of various biological processes, including the formation of cellular membranes, synthesis of signaling molecules like sphingolipids, and the production of protective cuticular waxes in plants. Dysregulation of VLCFA metabolism has been implicated in various developmental and pathological conditions, making inhibitors like this compound essential for dissecting these pathways.
This document provides detailed application notes and experimental protocols for the use of this compound in enzyme inhibition assays, focusing on its primary target, the VLCFA elongase complex.
Mechanism of Action
The primary molecular target of this compound and other chloroacetamide herbicides is the condensing enzyme subunit of the VLCFA elongase complex, specifically the 3-ketoacyl-CoA synthase (KCS).[1][2] This enzyme catalyzes the initial and rate-limiting step in the fatty acid elongation cycle: the condensation of a long-chain acyl-CoA with malonyl-CoA.
Inhibition by this compound is irreversible. The chloroacetyl group of the inhibitor forms a covalent bond with a critical cysteine residue within the active site of the KCS enzyme.[2] This covalent modification permanently inactivates the enzyme, leading to a cessation of VLCFA biosynthesis. The S-enantiomer of related chloroacetamides has been shown to be the biologically active form.[2]
Quantitative Data Summary
| Inhibitor Class | Target Enzyme | Typical IC50 Range | References |
| Chloroacetamides | Very-Long-Chain Fatty Acid (VLCFA) Elongase (KCS subunit) | 10 - 100 nM | [3] |
Signaling Pathways and Biological Effects of VLCFA Elongase Inhibition
The inhibition of VLCFA elongase by this compound has significant downstream effects on various cellular and developmental pathways, particularly in plants. Understanding these pathways is crucial for interpreting the results of enzyme inhibition studies.
Inhibition of VLCFA synthesis disrupts the formation of the plant cuticle, leading to increased water loss and susceptibility to environmental stressors.[4][5] Furthermore, as precursors to sphingolipids, the reduction in VLCFAs can impact membrane structure and signaling pathways involved in programmed cell death and pathogen response.[4][5] Studies have also shown that a decrease in VLCFA levels can lead to an increase in cytokinin biosynthesis and altered polar auxin transport, affecting plant growth and development.[6][7]
Experimental Protocols
The following protocols provide a detailed methodology for assessing the inhibitory effect of this compound on VLCFA elongase activity. The primary source of the enzyme complex is typically a microsomal fraction isolated from plant tissues.
Protocol 1: Isolation of Plant Microsomal Fraction
This protocol describes the preparation of microsomes from young plant seedlings (e.g., Arabidopsis thaliana, leek, or cucumber), which are a rich source of VLCFA elongases.[8][9]
Materials:
-
Plant seedlings (e.g., 7-10 day old Arabidopsis thaliana)
-
Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sucrose, 5 mM EDTA, 5 mM DTT, 1 mM PMSF, and 1% (w/v) PVPP. Keep on ice.
-
Resuspension Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 10% (v/v) glycerol. Keep on ice.
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Miracloth or several layers of cheesecloth
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Bradford reagent for protein quantification
Procedure:
-
Harvest approximately 5-10 g of fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 2-3 volumes of ice-cold Extraction Buffer to the powder and continue grinding until a homogenous slurry is formed.
-
Filter the homogenate through four layers of Miracloth or cheesecloth into a pre-chilled centrifuge tube.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Carefully transfer the supernatant to a pre-chilled ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.
-
Discard the supernatant and gently wash the pellet with Resuspension Buffer.
-
Resuspend the microsomal pellet in a minimal volume (e.g., 0.5-1 mL) of Resuspension Buffer. Homogenize gently with a Dounce homogenizer if necessary.
-
Determine the protein concentration of the microsomal fraction using the Bradford assay.
-
Aliquot the microsomal preparation, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro VLCFA Elongase Inhibition Assay
This assay measures the incorporation of a radiolabeled precursor into very-long-chain fatty acids in the presence and absence of the inhibitor.
Materials:
-
Isolated plant microsomal fraction (from Protocol 1)
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.2), 1 mM ATP, 1 mM CoA, 1 mM NADPH, 1 mM NADH.
-
[2-¹⁴C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)
-
Acyl-CoA starter substrate (e.g., 20 µM Stearoyl-CoA, C18:0-CoA)
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Reaction termination solution: 2.5 M H₂SO₄ in methanol
-
Hexane
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound stock solution in DMSO to achieve a range of desired final concentrations in the assay (e.g., 1 nM to 10 µM). Include a DMSO-only control.
-
In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer
-
Microsomal protein (e.g., 50-100 µg)
-
Acyl-CoA starter substrate
-
Inhibitor dilution or DMSO control
-
Make up the final volume to 90 µL with sterile water.
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of [2-¹⁴C]Malonyl-CoA (final concentration ~20 µM).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding 200 µL of the reaction termination solution.
-
Add 500 µL of hexane to extract the fatty acid products. Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane phase to a scintillation vial.
-
Repeat the hexane extraction (steps 7-9) and pool the hexane phases.
-
Evaporate the hexane under a stream of nitrogen gas.
-
Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low enzyme activity | Inactive microsomes | Prepare fresh microsomes. Avoid repeated freeze-thaw cycles. Ensure protease inhibitors are used during isolation. |
| Sub-optimal assay conditions | Optimize pH, temperature, and substrate concentrations. | |
| High background signal | Non-enzymatic incorporation | Run a control without microsomal protein (boiled enzyme control). |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Inhibitor precipitation | Check the solubility of this compound in the assay buffer. Adjust DMSO concentration if necessary (typically ≤1% final concentration). |
Conclusion
This compound is a powerful tool for investigating the function of VLCFA elongases. The protocols and information provided herein offer a comprehensive guide for researchers to utilize this inhibitor in their studies of fatty acid metabolism and its role in various biological processes. Careful execution of the experimental procedures and consideration of the downstream signaling effects will enable robust and insightful research into this fundamental enzymatic pathway.
References
- 1. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ER Microsome Preparation in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radar.brookes.ac.uk [radar.brookes.ac.uk]
Application of 2-chloro-N-(2-methylphenyl)propanamide in Herbicide Research: A Contextual Overview
Initial research indicates a notable absence of dedicated scientific literature on the specific application of 2-chloro-N-(2-methylphenyl)propanamide as a primary active ingredient in herbicide formulations. This compound is more frequently identified as an impurity in the production of the local anesthetic, prilocaine.[1][2] However, its chemical structure places it within the chloroacetanilide class of herbicides, a group of compounds extensively studied and utilized in agriculture for weed control.
Due to the lack of direct research on this compound's herbicidal efficacy, this document will provide a detailed overview of the application and research methodologies relevant to the broader chloroacetanilide herbicide class. This information is intended to serve as a foundational guide for researchers and scientists interested in the potential herbicidal activity of this and related molecules. The data and protocols presented are based on established knowledge of well-characterized chloroacetanilide herbicides, such as metolachlor, and should be adapted and validated for this compound in any future research.
General Mechanism of Action of Chloroacetanilide Herbicides
Chloroacetanilide herbicides are primarily known to be inhibitors of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. This mode of action is crucial for disrupting several key physiological processes.
Key aspects of the mechanism include:
-
Inhibition of Elongase Enzymes: Chloroacetanilides target and inhibit elongase enzymes, which are critical components of the VLCFA synthase complex located in the endoplasmic reticulum.[3]
-
Disruption of Cell Division: VLCFAs are essential for the formation of cell membranes and other cellular components. By inhibiting their synthesis, chloroacetanilides disrupt the process of cell division and growth, particularly in the developing shoots of germinating seeds.
-
Pre-emergence Herbicidal Activity: This mechanism of action is most effective against germinating seedlings before or shortly after they emerge from the soil. The herbicide is typically soil-applied and absorbed by the emerging shoot and roots.
The following diagram illustrates the proposed signaling pathway for the herbicidal action of chloroacetanilides.
Representative Herbicidal Activity of Chloroacetanilides
While specific data for this compound is unavailable, the following table summarizes the typical herbicidal activity of a well-studied chloroacetanilide, metolachlor, against common agricultural weeds. This data is for illustrative purposes to demonstrate the expected spectrum of activity for this class of herbicides.
| Target Weed Species | Common Name | Typical Control Level (Pre-emergence) |
| Digitaria sanguinalis | Large Crabgrass | Excellent |
| Setaria faberi | Giant Foxtail | Excellent |
| Echinochloa crus-galli | Barnyardgrass | Excellent |
| Amaranthus retroflexus | Redroot Pigweed | Good to Excellent |
| Chenopodium album | Common Lambsquarters | Good |
| Solanum nigrum | Black Nightshade | Good to Excellent |
| Abutilon theophrasti | Velvetleaf | Fair to Good |
Note: Control levels can vary depending on application rate, soil type, environmental conditions, and weed biotype.
Experimental Protocols for Herbicide Evaluation
The following are detailed, generalized protocols for assessing the herbicidal activity of a compound like this compound.
Protocol 1: Pre-emergence Herbicidal Activity Assay
Objective: To evaluate the efficacy of the test compound in preventing weed seed germination and seedling emergence.
Materials:
-
Test compound (this compound)
-
Solvent (e.g., acetone, DMSO)
-
Surfactant
-
Pots or trays filled with a standardized soil mix
-
Seeds of target weed species (e.g., Setaria faberi, Amaranthus retroflexus)
-
Growth chamber or greenhouse with controlled temperature, humidity, and light conditions
-
Spray chamber for uniform application
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a series of dilutions of the stock solution to achieve the desired application rates (e.g., 0.1, 0.5, 1.0, 2.0 kg/ha ). Include a surfactant in the final spray solution as required.
-
Fill pots or trays with the soil mix and sow the seeds of the target weed species at a uniform depth.
-
Apply the different concentrations of the test compound solution uniformly to the soil surface using a spray chamber.
-
Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a similar mode of action).
-
Place the treated pots/trays in a growth chamber or greenhouse under optimal conditions for weed growth.
-
After a set period (e.g., 14-21 days), assess the herbicidal efficacy by:
-
Counting the number of emerged seedlings.
-
Visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
-
Measuring the fresh or dry weight of the emerged seedlings.
-
-
Record and analyze the data to determine the effective dose.
Protocol 2: Post-emergence Herbicidal Activity Assay
Objective: To evaluate the efficacy of the test compound on established weed seedlings.
Materials:
-
Same as Protocol 1.
-
Weed seedlings grown to a specific stage (e.g., 2-4 leaf stage).
Procedure:
-
Sow weed seeds in pots or trays and grow them in a growth chamber or greenhouse until they reach the desired growth stage.
-
Prepare the test compound solutions as described in Protocol 1.
-
Apply the different concentrations of the test compound solution uniformly to the foliage of the weed seedlings using a spray chamber.
-
Include negative and positive controls.
-
Return the treated plants to the growth chamber or greenhouse.
-
After a set period (e.g., 7-14 days), assess the herbicidal efficacy by:
-
Visually rating the phytotoxicity (chlorosis, necrosis, stunting).
-
Measuring the fresh or dry weight of the aerial parts of the plants.
-
-
Record and analyze the data.
The following diagram illustrates a general workflow for herbicide screening.
Conclusion
While this compound is chemically classified as a chloroacetanilide, there is currently a lack of specific research data to support its application as a herbicide. The information, tables, and protocols provided here are based on the well-established characteristics of the broader chloroacetanilide herbicide family and are intended to serve as a guide for future research into the potential herbicidal properties of this specific compound. Any investigation into the herbicidal activity of this compound would require rigorous experimental validation following protocols similar to those outlined above.
References
2-Chloro-N-(2-methylphenyl)propanamide: A Key Intermediate in Pharmaceutical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-chloro-N-(2-methylphenyl)propanamide, with the CAS number 19281-31-3, is a crucial chemical intermediate in the synthesis of various organic molecules.[1][2] In the pharmaceutical industry, it is most notably recognized as a primary precursor in the production of the local anesthetic, Prilocaine.[1][3] This document provides a detailed overview of its application in pharmaceutical synthesis, focusing on the synthesis of Prilocaine, and includes comprehensive experimental protocols and relevant biological pathway information. Beyond its role in synthesis, this compound also serves as an important impurity standard in the quality control of Prilocaine formulations, ensuring the safety and efficacy of the final drug product.[1][2][3]
Pharmaceutical Applications
The principal application of this compound in the pharmaceutical sector is as a key building block for the synthesis of Prilocaine, an amide-type local anesthetic. Its chemical structure allows for nucleophilic substitution of the chlorine atom, a critical step in the formation of the final active pharmaceutical ingredient (API).
While its use in the synthesis of other commercialized pharmaceuticals is not extensively documented, its role as a precursor for α-thio-β-chloroacrylamides has been noted.[4][5] These compounds are considered synthetically versatile active pharmaceutical ingredient (API) intermediates, suggesting potential for broader applications in drug discovery and development.[5][6]
Synthesis of Prilocaine
The synthesis of Prilocaine from this compound is a well-established two-step process. The first step involves the synthesis of the intermediate itself, followed by its reaction with propylamine to yield Prilocaine.
Step 1: Synthesis of this compound
This intermediate is typically synthesized via the acylation of o-toluidine with 2-chloropropionyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
o-Toluidine
-
2-Chloropropionyl chloride
-
Acetone (or Dichloromethane)
-
Potassium carbonate (or Triethylamine)
-
Water
Procedure:
-
In a reaction vessel, dissolve o-toluidine and potassium carbonate in acetone.
-
Cool the mixture in an ice bath.
-
Slowly add 2-chloropropionyl chloride to the solution while maintaining the temperature between 20-30°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add water to the mixture to precipitate the solid product.
-
Filter the precipitate, wash it with water, and dry it to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (o-toluidine:2-chloropropionyl chloride:base) | 1 : 1.2 : 1.5 | BenchChem |
| Solvent | Acetone or Dichloromethane | BenchChem |
| Reaction Temperature | 20-30°C | BenchChem |
| Reaction Time | 2-3 hours | BenchChem |
| Yield | ~93% | BenchChem |
An alternative approach to this synthesis involves the use of coupling agents to directly couple 2-chloropropionic acid with o-toluidine, which avoids the use of the more corrosive 2-chloropropionyl chloride.
Alternative Synthesis using Coupling Agents:
| Coupling Agent | Solvent | Temperature | Yield (%) | Reference |
| HATU | DMF | 35°C | 90.3 | BenchChem |
| HOBt/DCC | THF | 35°C | 67.2 | BenchChem |
| HBTU | DMF | 35°C | 65.1 | BenchChem |
Step 2: Synthesis of Prilocaine
The second step involves the nucleophilic substitution of the chlorine atom in this compound with propylamine.
Experimental Protocol: Synthesis of Prilocaine
Materials:
-
This compound
-
Propylamine
-
Acetone
-
Potassium carbonate
Procedure:
-
In a reaction vessel, suspend this compound and potassium carbonate in acetone.
-
Add propylamine to the mixture.
-
Heat the mixture to reflux (around 70-110°C) and maintain for 12-14 hours.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude Prilocaine.
-
The crude product can be further purified by recrystallization to achieve a purity of >99%.
Quantitative Data:
| Parameter | Value | Reference |
| Solvent | Acetone | BenchChem |
| Reaction Temperature | 70-110°C | BenchChem |
| Reaction Time | 12-14 hours | BenchChem |
| Purity after recrystallization | >99% | BenchChem |
Synthesis and Signaling Pathway Diagrams
Synthesis of Prilocaine
Caption: Synthesis pathway of Prilocaine.
Signaling Pathway of Local Anesthetics (Prilocaine)
Local anesthetics like Prilocaine function by blocking nerve impulses, which prevents the transmission of pain signals. They achieve this by targeting voltage-gated sodium channels in the neuronal cell membrane.
Caption: Mechanism of action of Prilocaine.
References
- 1. This compound | 19281-31-3 | Benchchem [benchchem.com]
- 2. CAS 19281-31-3: N-(2-methylphenyl)-2-chloropropanamide [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Development of a continuous process for α-thio-β-chloroacrylamide synthesis with enhanced control of a cascade transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 2-chloro-N-(2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2-methylphenyl)propanamide, also known as Prilocaine EP Impurity A, is a key related substance of the local anesthetic prilocaine.[1] Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of prilocaine-containing pharmaceutical products. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic techniques.
Chemical Information
| Parameter | Value |
| IUPAC Name | This compound |
| Synonyms | Prilocaine EP Impurity A, 2-chloro-N-(o-tolyl)propanamide |
| CAS Number | 19281-31-3 |
| Molecular Formula | C10H12ClNO |
| Molecular Weight | 197.66 g/mol |
Analytical Methodologies
The primary analytical techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used for the analysis of prilocaine and its related impurities in pharmaceutical substances and formulations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of pharmaceutical impurities. A stability-indicating reversed-phase HPLC method is suitable for the separation of this compound from prilocaine and other related compounds.
| Parameter | Typical Values |
| Limit of Detection (LOD) | 0.001–0.004% of 2.5 mg/mL prilocaine |
| Limit of Quantification (LOQ) | 0.002–0.009% of 2.5 mg/mL prilocaine |
| Linearity Range | 1 - 6 µg/mL |
| Wavelength of Detection | 225 nm |
This protocol is adapted from established methods for the analysis of prilocaine and its impurities.[2]
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: Hypercarb, or a suitable reversed-phase C18 column (e.g., Hi Q Sil C18 HS, 250 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile: 0.01 M Diethylamine solution (pH adjusted to 6.8 with orthophosphoric acid) (60:40 v/v)[2]
-
Flow Rate: 1.2 mL/min[2]
-
Column Temperature: Ambient
-
Detection Wavelength: 225 nm[2]
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 5 µg/mL).
-
Sample Solution: Prepare the sample containing prilocaine and its impurities by dissolving it in the mobile phase to a suitable concentration.
4. System Suitability:
-
Inject the standard solution multiple times to ensure system precision (RSD < 2%).
-
The resolution between this compound and other related peaks should be greater than 1.5.
5. Analysis:
-
Inject the sample solution into the chromatograph.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the impurity using the peak area and the calibration curve generated from the standard solutions. The retention time for prilocaine is reported to be around 6.075 minutes under similar conditions, and its impurities would elute in close proximity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique for the identification and quantification of this compound.
| Parameter | Typical Values (for Prilocaine) |
| Limit of Detection (LOD) | 15 ng/mL |
| Limit of Quantification (LOQ) | 31 ng/mL |
| Linearity Range | 40 - 1000 ng/mL |
This protocol is based on a validated method for the determination of prilocaine in pharmaceutical preparations.[3]
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Autosampler
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 270 °C.
-
Oven Temperature Program: Initial temperature of 80 °C held for 1.5 min, then ramped to 260 °C at a rate of 10 °C/min, and held for 5 min.[4]
-
Transfer Line Temperature: 240 °C.[4]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in a suitable solvent and dilute to fall within the calibration range.
4. Analysis:
-
Inject the prepared solutions into the GC-MS system.
-
Identify this compound by its retention time and the presence of characteristic mass fragments.
-
Quantify the analyte by comparing the peak area from the sample to the calibration curve constructed from the standards.
Visualizations
Experimental Workflow for HPLC Analysis
References
Application Notes and Protocols for the ¹H NMR Characterization of 2-chloro-N-(2-methylphenyl)propanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-chloro-N-(2-methylphenyl)propanamide, with the chemical formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol , is a significant compound in pharmaceutical research and development.[1] It is recognized as a key impurity, designated as Prilocaine EP Impurity A, of the local anesthetic prilocaine.[2] Accurate characterization of this compound is crucial for quality control and regulatory compliance in drug manufacturing. This document provides detailed application notes and a protocol for the characterization of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, including the effects of the electronegative chlorine atom, the amide group, and the aromatic ring. A summary of the predicted ¹H NMR data is presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | 9.49 | Singlet | 1H | Amide (NH) |
| b | 7.74 | Doublet | 1H | Aromatic (Ar-H) |
| c | 7.28 | Triplet | 1H | Aromatic (Ar-H) |
| d | 7.19 | Triplet | 1H | Aromatic (Ar-H) |
| e | 7.09 | Doublet | 1H | Aromatic (Ar-H) |
| f | 4.81 | Quartet | 1H | Methine (CH) |
| g | 2.29 | Singlet | 3H | Methyl (Ar-CH₃) |
| h | 1.76 | Doublet | 3H | Methyl (CH-CH₃) |
Note: Data is based on ¹H NMR prediction.
Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation and purity assessment.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., zg30)
-
Number of scans (e.g., 16 or 32 for a dilute sample)
-
Receiver gain (adjust to avoid clipping the free induction decay)
-
Spectral width (e.g., -2 to 12 ppm)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-2 seconds)
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the peaks to the respective protons in the molecule.
-
Data Interpretation and Structure-Spectrum Correlation
The predicted ¹H NMR spectrum can be rationalized based on the structure of this compound.
Caption: Molecular structure and key ¹H NMR correlations.
-
Amide Proton (a): The singlet at 9.49 ppm corresponds to the amide proton. Its downfield shift is characteristic of amide NH protons, and it appears as a singlet due to the lack of coupling with adjacent protons.
-
Aromatic Protons (b, c, d, e): The signals in the range of 7.09-7.74 ppm are assigned to the four protons on the ortho-substituted benzene ring. The specific splitting patterns (doublets and triplets) arise from the coupling between adjacent aromatic protons.
-
Methine Proton (f): The quartet at 4.81 ppm is assigned to the methine proton (CH). The quartet multiplicity is due to coupling with the three protons of the adjacent methyl group (h). The downfield shift is a result of the deshielding effect of the adjacent chlorine atom and the amide carbonyl group.
-
Aromatic Methyl Protons (g): The singlet at 2.29 ppm is attributed to the three protons of the methyl group attached to the aromatic ring.
-
Aliphatic Methyl Protons (h): The doublet at 1.76 ppm corresponds to the three protons of the methyl group adjacent to the methine center. The doublet multiplicity is a result of coupling with the single methine proton (f).
¹H NMR spectroscopy is a powerful and essential technique for the structural elucidation and characterization of this compound. The detailed protocol and data analysis provided in these application notes serve as a valuable resource for researchers and professionals in the pharmaceutical industry, ensuring accurate identification and quality assessment of this important compound.
References
Application Notes and Protocols: Mass Spectrometry Analysis of 2-chloro-N-(2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2-methylphenyl)propanamide is a chemical compound often utilized in research and pharmaceutical development.[1] It is recognized as an impurity of the local anesthetic Prilocaine.[2][3] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in various matrices. This document provides detailed protocols and application notes for the mass spectrometry analysis of this compound, focusing on a proposed fragmentation pathway and a generalized Gas Chromatography-Mass Spectrometry (GC-MS) method. While specific experimental data for this compound is not widely published, the following information is based on established principles of mass spectrometry and data from structurally related molecules.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the parent molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).[4] The molecular weight of this compound is 197.66 g/mol .[1][3]
The predicted major fragment ions are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 197/199 | [M]⁺˙ | - | [C₁₀H₁₂ClNO]⁺˙ |
| 162 | [M - Cl]⁺ | Cl | [C₁₀H₁₂NO]⁺ |
| 120 | [M - C₃H₄ClO]⁺ | C₃H₄ClO | [C₇H₈N]⁺ |
| 107 | [M - C₃H₄ClNO]⁺˙ | C₃H₄ClNO | [C₇H₉N]⁺˙ |
| 106 | [M - C₃H₅ClNO]⁺ | C₃H₅ClNO | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ | C₃H₅ClNO | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
A generalized Gas Chromatography-Mass Spectrometry (GC-MS) method is presented below as a suitable approach for the analysis of this compound.
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of a suitable solvent such as methanol or acetonitrile to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the same solvent to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Matrix Preparation (e.g., Pharmaceutical Formulation):
-
Accurately weigh a portion of the homogenized sample matrix equivalent to a known amount of the active pharmaceutical ingredient.
-
Extract the analyte using a suitable solvent (e.g., methanol, acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Collect the supernatant and, if necessary, dilute it to fall within the calibration range of the standard solutions.
-
Filter the final extract through a 0.22 µm syringe filter prior to injection.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS): Quadrupole or Ion Trap Mass Analyzer with an Electron Ionization (EI) source.
| Parameter | Condition |
| GC Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 50 - 350 amu |
| Scan Mode | Full Scan |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺˙. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species.
References
- 1. This compound | 19281-31-3 | Benchchem [benchchem.com]
- 2. This compound | 19281-31-3 [chemicalbook.com]
- 3. This compound CAS#: 19281-31-3 [m.chemicalbook.com]
- 4. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
protocol for recrystallization of 2-chloro-N-(2-methylphenyl)propanamide.
An Application Note and Protocol for the Recrystallization of 2-chloro-N-(2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of this compound via recrystallization. This compound is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients, making its purity crucial for subsequent reactions and final product quality.[1] The following protocol outlines a systematic approach to solvent selection and the subsequent recrystallization process to obtain high-purity crystalline this compound.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature.[2] Upon slow cooling of the saturated solution, the compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Solvent System Selection
The choice of solvent is critical for a successful recrystallization. Based on available data, several solvents and solvent systems show potential for the recrystallization of this compound. The compound is reported to be slightly soluble in chloroform and methanol.[3] For industrial applications, a mixture of ethyl acetate and hexane is often preferred due to its favorable solubility gradient.[1] Additionally, toluene has been successfully employed in continuous cooling crystallization processes.[4][5]
A preliminary solvent screening is recommended to determine the optimal solvent or solvent mixture for a specific sample of crude this compound.
Quantitative Data: Solvent Solubility
The following table summarizes the reported solubility characteristics of this compound in various solvents.
| Solvent/Solvent System | Solubility at Room Temperature | Solubility at Elevated Temperature | Remarks |
| Chloroform | Slightly Soluble[3] | - | |
| Methanol | Slightly Soluble[3] | - | |
| Ethyl Acetate/Hexane | - | - | Preferred for industrial-scale recrystallization due to optimal solubility gradients.[1] |
| Toluene | Low | High | Used in continuous cooling crystallization from 25°C to 0°C.[5] |
Experimental Protocol: Recrystallization of this compound
This protocol describes a standard laboratory-scale recrystallization procedure. An ethyl acetate/hexane solvent system will be used as an example, given its reported effectiveness.[1]
4.1. Materials and Equipment
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
4.2. Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate at room temperature and stir to create a slurry.
-
Gently heat the mixture on a hot plate while stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding an excess of solvent.
-
-
Inducing Crystallization (with anti-solvent):
-
Once the compound is fully dissolved in the hot ethyl acetate, slowly add hexane dropwise to the hot solution. Hexane acts as an anti-solvent, reducing the solubility of the target compound.
-
Continue adding hexane until a slight cloudiness (turbidity) persists, indicating the solution is saturated.
-
If too much hexane is added and significant precipitation occurs, add a small amount of hot ethyl acetate until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.
-
-
Drying:
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Add more of the "good" solvent (ethyl acetate). |
| No crystal formation | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. |
| Low recovery | Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Increase the cooling time in the ice bath. |
| Colored crystals | Colored impurities are present. | Treat the hot solution with activated charcoal before filtration. |
References
- 1. This compound | 19281-31-3 | Benchchem [benchchem.com]
- 2. mt.com [mt.com]
- 3. This compound CAS#: 19281-31-3 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anaxlab.com [anaxlab.com]
Application Note: Utilization of 2-chloro-N-(2-methylphenyl)propanamide as a Prilocaine Impurity Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview of the use of 2-chloro-N-(2-methylphenyl)propanamide as a reference standard for the analysis of impurities in the local anesthetic, prilocaine. Ensuring the purity of active pharmaceutical ingredients (APIs) is critical for the safety and efficacy of drug products. This document outlines a detailed protocol for the identification and quantification of this compound, a known process impurity of prilocaine, using High-Performance Liquid Chromatography (HPLC).
Introduction
Prilocaine is a widely used local anesthetic of the amino amide type.[1] During its synthesis, various impurities can be introduced, which must be carefully monitored and controlled to meet stringent regulatory requirements. One such process-related impurity is this compound, often designated as Prilocaine Impurity A.[2][3] This compound is a key intermediate in one of the common synthetic routes to prilocaine.[4][5][6] Its presence in the final drug substance can indicate incomplete reaction or inadequate purification. Therefore, the availability of a well-characterized standard of this compound is essential for the development and validation of analytical methods for impurity profiling of prilocaine.
The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, ensuring the safety and quality of the final product. Regulatory bodies worldwide mandate strict limits on the levels of impurities in APIs. Accurate quantification of these impurities is achieved through the use of certified reference standards.
Chemical Relationship and Formation Pathway
This compound is a direct precursor in a common synthesis pathway of prilocaine. It is typically formed through the acylation of o-toluidine with 2-chloropropionyl chloride.[5] The subsequent reaction of this compound with propylamine yields prilocaine. Incomplete conversion during this final step can lead to the presence of the impurity in the drug substance.
Caption: Chemical synthesis pathway of Prilocaine, highlighting the formation of the this compound impurity.
Experimental Protocols
The following is a representative HPLC method for the determination of this compound in prilocaine drug substance. This method should be validated by the end-user to ensure its suitability for their specific application.
3.1. Materials and Reagents
-
This compound Reference Standard
-
Prilocaine API
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (analytical grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
3.2. Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
3.4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with mobile phase.
-
Sample Solution (1 mg/mL of Prilocaine): Accurately weigh about 50 mg of prilocaine API and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with mobile phase.
-
Spiked Sample Solution: Add a known amount of the Standard Stock Solution to the Sample Solution to assess accuracy and precision.
3.5. System Suitability
Perform five replicate injections of the Working Standard Solution. The relative standard deviation (RSD) of the peak area for this compound should not be more than 2.0%.
Data Presentation
The following table summarizes the typical validation parameters for the quantitative analysis of this compound.
| Parameter | Result |
| Limit of Detection (LOD) | 0.001–0.004% of 2.5 mg/mL prilocaine |
| Limit of Quantitation (LOQ) | 0.002–0.009% of 2.5 mg/mL prilocaine |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
Experimental Workflow
The logical workflow for prilocaine impurity analysis using the this compound standard is depicted below.
Caption: Experimental workflow for the analysis of this compound in prilocaine.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable monitoring of prilocaine purity. The HPLC method outlined in this application note provides a robust framework for the quantification of this critical process impurity, thereby ensuring the quality and safety of prilocaine-containing pharmaceutical products. It is recommended that the analytical method be thoroughly validated to comply with the relevant regulatory guidelines.
References
- 1. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Prilocaine EP Impurity A - CAS - 19281-31-3 | Axios Research [axios-research.com]
- 4. Prilocaine synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN105439887A - Preparation method of prilocaine base - Google Patents [patents.google.com]
Developing Antimicrobial Agents with 2-chloro-N-(2-methylphenyl)propanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2-methylphenyl)propanamide is a chloroacetamide derivative with potential for development as an antimicrobial agent. Its structural similarity to other N-substituted chloroacetamides, which have demonstrated activity against a range of microbial pathogens, suggests its potential utility in addressing the growing challenge of antimicrobial resistance. This document provides detailed application notes and experimental protocols for the investigation of this compound as a novel antimicrobial compound.
While specific quantitative antimicrobial data for this compound is not extensively available in published literature, this document compiles representative data from closely related N-(substituted phenyl)-2-chloroacetamides to guide initial experimental design. The primary proposed mechanism of action, based on studies of similar compounds, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical pathway for microbial membrane integrity and function.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the amidation of o-toluidine with 2-chloropropionyl chloride.[1]
Protocol: Synthesis via Amidation
-
Reaction Setup: In a well-ventilated fume hood, dissolve o-toluidine (1 equivalent) in a suitable solvent such as dichloromethane or acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Base Addition: Add a base, such as triethylamine or potassium carbonate (1.5 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add 2-chloropropionyl chloride (1.2 equivalents) dropwise from the addition funnel to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the salt byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[1]
Antimicrobial Activity Screening
The initial assessment of the antimicrobial properties of this compound can be performed using standard in vitro susceptibility testing methods. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition are fundamental to this process.
Representative Antimicrobial Activity Data
The following table summarizes representative antimicrobial activity data for N-(substituted phenyl)-2-chloroacetamides against common pathogens, which can serve as a benchmark for evaluating this compound.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus | Effective | [2] |
| N-(substituted phenyl)-2-chloroacetamides | Methicillin-resistant S. aureus (MRSA) | Effective | [2] |
| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | Less Effective | [2] |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | [3] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | [3] |
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the test compound dilutions. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Workflow for MIC Determination
Protocol: Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion)
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).
-
Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound onto the agar surface. A disk impregnated with the solvent (e.g., DMSO) should be used as a negative control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters.
Workflow for Zone of Inhibition Assay
Proposed Mechanism of Action
The antimicrobial activity of chloroacetamides is hypothesized to stem from their ability to inhibit key enzymatic pathways within microbial cells. The primary target is believed to be the fatty acid elongation system, specifically the very-long-chain fatty acid (VLCFA) synthase.[4][5][6]
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
VLCFAs are essential components of microbial cell membranes, contributing to their structural integrity and fluidity. The inhibition of VLCFA synthase disrupts the production of these crucial fatty acids, leading to compromised membrane function and ultimately, cell death.
The proposed mechanism involves the chloroacetyl group of this compound acting as an electrophile that covalently binds to a nucleophilic residue (e.g., cysteine) in the active site of the VLCFA synthase, leading to irreversible inhibition of the enzyme.
Signaling Pathway: Inhibition of VLCFA Elongation
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. The provided protocols for synthesis and antimicrobial screening offer a starting point for researchers to evaluate its efficacy against a panel of clinically relevant microorganisms. Further investigation into its precise mechanism of action and spectrum of activity is warranted to fully elucidate its therapeutic potential. The representative data from related compounds suggest that initial screening should focus on Gram-positive bacteria and pathogenic fungi. Subsequent studies should aim to establish a comprehensive profile of this compound, including its activity against a broader range of microbes, its potential for synergy with existing antibiotics, and its toxicological profile.
References
- 1. This compound | 19281-31-3 | Benchchem [benchchem.com]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-chloro-N-(2-methylphenyl)propanamide in Synthetic Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-chloro-N-(2-methylphenyl)propanamide, a versatile building block in organic chemistry. The protocols outlined below are based on established literature and are intended to serve as a comprehensive guide for the synthesis of various organic molecules, including active pharmaceutical ingredients and heterocyclic scaffolds.
Overview of Reactivity
This compound (also known as 2-chloro-o-propionotoluidide) is a valuable intermediate primarily utilized for its reactive α-chloro amide functionality. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack, enabling a variety of substitution reactions. This reactivity is central to its application in the synthesis of pharmaceuticals and other fine chemicals.[1]
The primary reaction types involving this compound include:
-
Nucleophilic Substitution: The chloride ion is readily displaced by a wide range of nucleophiles, including amines, azides, thiols, and alkoxides.
-
Cyclization Reactions: It serves as a key precursor for the synthesis of various heterocyclic systems, such as thiazolidinones and β-lactams.
Key Applications and Experimental Protocols
Synthesis of Prilocaine (Nucleophilic Substitution with an Amine)
A significant application of this compound is in the synthesis of Prilocaine, a local anesthetic. The reaction involves a nucleophilic substitution of the chloro group with n-propylamine.
Reaction Scheme:
Caption: Synthesis of Prilocaine.
Experimental Protocol:
-
To a solution of this compound (120 g) in acetone (400 ml), add potassium carbonate (80 g).
-
To this suspension, add n-propylamine (100 ml) dropwise.
-
Heat the reaction mixture to 70°C and maintain reflux for 14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Prilocaine base.
-
The crude product can be further purified by recrystallization or by forming the hydrochloride salt.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Molar Ratio | Yield |
| This compound | 197.66 | 120 g | 1.0 | - |
| n-Propylamine | 59.11 | 100 ml | ~2.2 | - |
| Potassium Carbonate | 138.21 | 80 g | ~0.95 | - |
| Prilocaine | 220.31 | - | - | ~97% |
Synthesis of 2-azido-N-(2-methylphenyl)propanamide (Nucleophilic Substitution with Azide)
The corresponding azide derivative is a useful intermediate for the synthesis of nitrogen-containing heterocycles, such as triazoles, via 1,3-dipolar cycloaddition reactions.[2]
Reaction Scheme:
Caption: Synthesis of the azide derivative.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., an 8:2 v/v mixture).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold water.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Filter the resulting solid, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol to afford the pure 2-azido-N-(2-methylphenyl)propanamide.
Quantitative Data:
| Reactant | Molar Ratio |
| This compound | 1.0 |
| Sodium Azide | 1.5 |
Note: Yields for this specific reaction are not detailed in the provided search results but are generally expected to be good based on analogous reactions.
Synthesis of Thiazolidine-2,4-dione Derivatives (Cyclization with Thiourea)
α-Halo amides can react with thiourea to form thiazolidinone derivatives, which are important scaffolds in medicinal chemistry. The reaction proceeds through an initial nucleophilic substitution followed by an intramolecular cyclization. While a specific protocol for this compound is not available, a general procedure for related compounds can be adapted.
Reaction Scheme:
Caption: General pathway for thiazolidinone synthesis.
General Experimental Protocol (to be adapted):
-
A mixture of the α-chloro amide (1.0 eq) and thiourea (1.0 eq) is refluxed in a suitable solvent such as ethanol for several hours.
-
After the initial reaction, the intermediate is typically subjected to acidic hydrolysis (e.g., by adding concentrated hydrochloric acid and continuing to reflux) to yield the thiazolidine-2,4-dione.
-
The reaction mixture is then cooled, and the product is isolated by filtration and can be purified by recrystallization.
Note: This is a generalized protocol and would require optimization for the specific substrate.
Other Potential Nucleophilic Substitution Reactions
The chloro group in this compound can be displaced by other nucleophiles such as thiols and alkoxides to form the corresponding thioethers and ethers, respectively.[1]
General Workflow for Nucleophilic Substitution:
Caption: General workflow for nucleophilic substitution reactions.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and valuable intermediate in synthetic organic chemistry. Its reactivity in nucleophilic substitution and cyclization reactions allows for the efficient synthesis of a range of important molecules, most notably the local anesthetic Prilocaine. The protocols provided herein serve as a guide for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles and in different cyclization reactions is a promising area for future research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(2-methylphenyl)propanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-chloro-N-(2-methylphenyl)propanamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely documented and highest-yielding method is the amidation of o-toluidine with 2-chloropropionyl chloride. This reaction is typically carried out in a suitable solvent with a base to neutralize the hydrochloric acid byproduct. Under optimized conditions, this method can achieve yields of up to 93%.[1]
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The key parameters that significantly impact the yield include reaction temperature, the molar ratio of reactants and base, choice of solvent, and reaction time.[1] Maintaining optimal conditions is crucial to maximize product formation and minimize side reactions.[1]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative routes are available, primarily to avoid the use of the corrosive and moisture-sensitive 2-chloropropionyl chloride. One common alternative is the direct coupling of 2-chloropropionic acid with o-toluidine using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole).[1] Continuous flow synthesis using a mixed suspension–mixed product removal (MSMPR) crystallizer is also a modern and efficient alternative.[1]
Q4: How can the final product be effectively purified?
A4: The most common method for purification is recrystallization.[1] The choice of solvent system is critical for high purity and recovery. Ethyl acetate/hexane mixtures are often preferred for industrial-scale recrystallization due to favorable solubility gradients.[1] Column chromatography can also be used for purification if high purity is required.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction has been allowed to run for a sufficient amount of time (typically 2-3 hours for the amidation step).[1] - Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Suboptimal reaction temperature | - Maintain the reaction temperature within the optimal range of 20–30°C for the amidation step.[1] - Temperatures that are too low can lead to a slow reaction rate, while higher temperatures may promote the formation of byproducts. |
| Incorrect stoichiometry | - Use a slight excess of 2-chloropropionyl chloride (around 1.2 equivalents) and the base (around 1.5 equivalents) relative to o-toluidine to ensure complete conversion.[1] |
| Ineffective base | - Ensure the base is of good quality and used in a sufficient amount to neutralize the HCl generated during the reaction.[1] - Common bases for this reaction include potassium carbonate and triethylamine.[1] The choice of base can influence the reaction rate and overall yield. |
| Moisture in the reaction | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture can hydrolyze the 2-chloropropionyl chloride, reducing the amount available for the reaction. |
Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted starting materials | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Effective purification by recrystallization or column chromatography is essential to remove unreacted o-toluidine or 2-chloropropionyl chloride. |
| Formation of byproducts | - Overheating the reaction can lead to the formation of undesired side products. Maintain the recommended temperature range.[1] - The presence of water can lead to the formation of 2-hydroxy-N-(2-methylphenyl)propanamide. Ensure anhydrous conditions. |
| Diacylation of the amine | - While less common with a secondary amine, adding the acylating agent slowly and at a controlled temperature can minimize the chance of the amine reacting twice. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Standard Amidation | o-toluidine, 2-chloropropionyl chloride, K₂CO₃/Et₃N | Acetone or Dichloromethane | 20–30°C | 93 | [1] |
| HATU Coupling | 2-chloropropionic acid, o-toluidine, HATU | DMF | 35°C | 90.3 | [1] |
| HOBt/DCC Coupling | 2-chloropropionic acid, o-toluidine, HOBt/DCC | THF | 35°C | 67.2 | [1] |
| HBTU Coupling | 2-chloropropionic acid, o-toluidine, HBTU | DMF | 35°C | 65.1 | [1] |
| Continuous Flow | o-toluidine, 2-chloropropionyl chloride | Toluene | 25°C to 0°C | 85-92 | [1] |
Experimental Protocols
Standard Synthesis of this compound
This protocol is based on the widely used amidation reaction.
Materials:
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o-Toluidine
-
2-Chloropropionyl chloride
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Potassium carbonate (or triethylamine)
-
Acetone (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluidine (1 equivalent) in anhydrous acetone or dichloromethane.
-
Add potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents) to the solution.
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Cool the mixture to 0-5°C in an ice bath.
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Slowly add a solution of 2-chloropropionyl chloride (1.2 equivalents) in the same anhydrous solvent to the stirred mixture over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature (20-30°C) and stir for 2-3 hours.[1]
-
Monitor the reaction progress by TLC.
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Once the reaction is complete, filter the mixture to remove the inorganic salts.
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Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield pure this compound.[1]
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Key factors influencing the yield of the synthesis.
References
Technical Support Center: Synthesis of 2-chloro-N-(2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-chloro-N-(2-methylphenyl)propanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely documented method for the synthesis of this compound is the acylation of o-toluidine with 2-chloropropionyl chloride.[1] This reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Q2: What is the role of the base in this reaction, and what are the common choices?
Q3: What are the primary side products I should be aware of during this synthesis?
A3: The main side products in the synthesis of this compound include:
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Unreacted Starting Materials: Residual o-toluidine and 2-chloropropionyl chloride.
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Diacylation Product (N,N-bis(2-chloropropanoyl)-2-methylaniline): This occurs when the nitrogen atom of the o-toluidine is acylated twice.
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Hydrolysis Product (2-hydroxy-N-(2-methylphenyl)propanamide): This forms if the highly reactive 2-chloropropionyl chloride comes into contact with water.[5]
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2-Chloropropionic acid: This is another hydrolysis product of 2-chloropropionyl chloride.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive 2-chloropropionyl chloride: The acyl chloride may have hydrolyzed due to moisture. | 1. Use freshly prepared or distilled 2-chloropropionyl chloride. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient base: The HCl byproduct was not fully neutralized, leading to the protonation of o-toluidine. | 2. Use a slight excess of a non-nucleophilic base like triethylamine or pyridine (at least 1.1 equivalents). | |
| 3. Low reaction temperature: The reaction rate may be too slow. | 3. While the reaction is often started at a lower temperature (e.g., 0 °C) to control the initial exotherm, it can be allowed to warm to room temperature to ensure completion.[1] | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting materials: Incomplete reaction. | 1. Increase the reaction time or consider using a slight excess of 2-chloropropionyl chloride (e.g., 1.1 equivalents). |
| 2. Formation of the diacylation product: This is more likely if the acyl chloride is added too quickly or if the reaction temperature is too high. | 2. Add the 2-chloropropionyl chloride solution dropwise to the o-toluidine solution at a low temperature (e.g., 0 °C) to control the reaction rate. | |
| 3. Presence of the hydrolysis product (2-hydroxy-N-(2-methylphenyl)propanamide): This indicates the presence of water in the reaction. | 3. Ensure all solvents and reagents are anhydrous. Dry the solvent over a suitable drying agent before use. | |
| Product is difficult to purify | 1. Co-elution of impurities during chromatography. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
| 2. Product oiling out during recrystallization. | 2. Try different solvent systems for recrystallization. A combination of a good solvent and a poor solvent can be effective. |
Data Presentation
| Side Product | Influencing Factors | General Trend |
| Diacylation Product | Molar ratio of reactants, Temperature, Rate of addition | Increasing the molar ratio of acyl chloride to amine, higher temperatures, and rapid addition of the acyl chloride can increase the amount of diacylation. |
| Hydrolysis Product | Presence of water | The amount of hydrolysis product increases with the amount of water present in the reaction mixture. 2-chloropropionyl chloride is highly susceptible to hydrolysis.[5] |
| Unreacted o-toluidine | Molar ratio of reactants, Reaction time | Using a stoichiometric or sub-stoichiometric amount of acyl chloride and shorter reaction times will result in more unreacted amine. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for the acylation of anilines.
Materials:
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o-Toluidine
-
2-Chloropropionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve o-toluidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred mixture dropwise over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. This compound | 19281-31-3 | Benchchem [benchchem.com]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-chloro-N-(2-methylphenyl)propanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-chloro-N-(2-methylphenyl)propanamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound, also known as Prilocaine Impurity A, is a key intermediate in the synthesis of the local anesthetic Prilocaine.[1] Its molecular formula is C₁₀H₁₂ClNO.[1][2][3] High purity of this compound is crucial as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: What are the common synthetic routes for this compound?
A2: The most common method is the amidation of o-toluidine with 2-chloropropionyl chloride in a suitable solvent like acetone or dichloromethane, using a base such as potassium carbonate or triethylamine to neutralize the HCl byproduct.[2] Alternative routes include the coupling of 2-chloropropionic acid with o-toluidine using coupling agents like HATU to avoid the use of corrosive acid chlorides.[2]
Q3: What are the potential impurities I might encounter?
A3: Common impurities include:
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Unreacted starting materials: o-toluidine and 2-chloropropionyl chloride.
-
Byproducts of the reaction: Di-acylated o-toluidine and products from side reactions of 2-chloropropionyl chloride.
-
Positional isomers: If the starting o-toluidine is not pure, isomers such as 2-chloro-N-(3-methylphenyl)propanamide or 2-chloro-N-(4-methylphenyl)propanamide may be present.
-
Hydrolysis product: 2-hydroxy-N-(2-methylphenyl)propanamide, if moisture is present during the reaction or workup.
Q4: Which purification techniques are most effective for this compound?
A4: Recrystallization and silica gel column chromatography are the two most effective and commonly used purification techniques.[2] The choice between them depends on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Solution |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice; Insufficient solvent volume. | 1. Select a more appropriate solvent (see solvent selection table below). 2. Gradually add more hot solvent until the compound dissolves. Avoid a large excess to prevent low yield. |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated; Cooling is too rapid. | 1. Switch to a lower-boiling point solvent. 2. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound. |
| No crystals form upon cooling. | Solution is not saturated; Compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration and then cool again. 2. Place the solution in an ice bath to further decrease solubility. 3. If using a solvent mixture, add the anti-solvent dropwise until turbidity persists, then warm to clarify and cool slowly. |
| Low recovery of pure compound. | Too much solvent was used; Premature crystallization during hot filtration; Crystals were filtered before crystallization was complete. | 1. Minimize the amount of hot solvent used for dissolution. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. 3. Ensure the solution has cooled completely and no more crystals are forming before filtration. |
| Product is still impure after recrystallization. | Inappropriate solvent choice that does not effectively separate the impurity. | 1. Review the solvent selection. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should be either very soluble or insoluble at all temperatures. 2. Consider a second recrystallization with a different solvent system. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Solution |
| Poor separation of the compound from impurities (overlapping bands). | Inappropriate mobile phase; Column overloading. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound. 2. Reduce the amount of crude material loaded onto the column. The amount of silica gel should be at least 30-50 times the weight of the crude product. |
| Compound is not eluting from the column. | Mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound is eluting too quickly (with the solvent front). | Mobile phase is too polar. | 1. Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band. | Compound is interacting too strongly with the silica gel; Sample is not fully dissolved before loading. | 1. Add a small amount of a polar solvent like methanol or a base like triethylamine (if the compound is basic) to the mobile phase to reduce tailing. 2. Ensure the sample is fully dissolved in a minimal amount of solvent before loading. Dry loading the sample onto silica gel can also help. |
Quantitative Data
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Single Recrystallization | >99%[2] | 70-90% | Highly dependent on solvent selection and initial purity. |
| Silica Gel Column Chromatography | >99.5% | 60-85% | Effective for removing closely related impurities. |
Table 2: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Solubility Profile | Notes |
| Ethanol/Water | Good solubility in hot ethanol, poor in cold water. | A good general-purpose system for moderately polar compounds. |
| Ethyl Acetate/Hexane | Soluble in ethyl acetate, insoluble in hexane. | Allows for fine-tuning of polarity to achieve optimal crystallization. |
| Toluene | Good solubility at high temperature, lower at room temperature. | Suitable for larger scale crystallizations. |
| Acetone/Water | Soluble in acetone, insoluble in water. | Another effective polar/non-polar mixture. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (110-111 °C).[1]
Protocol 2: Silica Gel Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of 0.25-0.35 for the target compound.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then adding the powder to the column.
-
Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
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Fraction Collection: Collect fractions in test tubes or flasks and monitor the elution by TLC.
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Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-chloro-N-(2-methylphenyl)propanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-chloro-N-(2-methylphenyl)propanamide.
Experimental Protocols
A widely used and effective method for the synthesis of this compound is the N-acylation of o-toluidine with 2-chloropropionyl chloride.
Protocol: N-acylation of o-toluidine with 2-chloropropionyl chloride
Materials:
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o-Toluidine
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2-Chloropropionyl chloride
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Anhydrous acetone (or dichloromethane)
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Potassium carbonate (or triethylamine)
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Deionized water
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Brine solution
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Anhydrous sodium sulfate
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Standard laboratory glassware
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluidine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add a solution of 2-chloropropionyl chloride (1.2 equivalents) in anhydrous acetone to the stirred mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature (20-30 °C) and stir for 2-3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with deionized water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Key Reaction Parameters for Amidation [1]
| Parameter | Optimal Value | Impact on Yield |
| Temperature | 20–30°C | Prevents side reactions. |
| Molar Ratio (o-Toluidine : 2-Chloropropionyl Chloride : Base) | 1 : 1.2 : 1.5 | Maximizes conversion. |
| Solvent | Acetone or dichloromethane | Enhances solubility. |
| Reaction Time | 2–3 hours | Ensures completion. |
Table 2: Comparative Performance of Coupling Agents for Direct Coupling [1]
| Coupling Agent | Solvent | Temperature | Yield (%) |
| HATU | DMF | 35°C | 90.3 |
| HOBt/DCC | THF | 35°C | 67.2 |
| HBTU | DMF | 35°C | 65.1 |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is very low, or I'm not getting any product. What are the possible causes?
Answer: Low or no yield can stem from several factors:
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Poor quality of reagents: 2-Chloropropionyl chloride is highly reactive and susceptible to hydrolysis if exposed to moisture. o-Toluidine can oxidize and darken on storage.
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Inadequate base: The reaction generates hydrochloric acid (HCl), which must be neutralized. If the base is insufficient or not strong enough, the starting amine (o-toluidine) will be protonated, rendering it non-nucleophilic and stopping the reaction.
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Low reaction temperature: While the initial addition is performed at a low temperature to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.
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Sub-optimal molar ratios: An incorrect ratio of reactants can lead to incomplete conversion of the starting material.
Question: I'm observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
Answer: The most common side product is the diacylated product, where two acyl groups are attached to the nitrogen atom.
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Diacylation: This can occur if an excess of the acylating agent is used or if the reaction temperature is too high. To minimize this, use a stoichiometric amount of 2-chloropropionyl chloride or add it slowly to the reaction mixture.[1]
Question: The purification of my product is challenging. What are the best practices?
Answer: Purification can be achieved through recrystallization or column chromatography.
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Recrystallization: If the crude product is an oil or does not crystallize easily, try different solvent systems. A common technique is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.
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Column Chromatography: For difficult separations or to obtain very high purity, column chromatography on silica gel is effective. A gradient of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is typically used for elution.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method is the nucleophilic acyl substitution reaction between o-toluidine and 2-chloropropionyl chloride in the presence of a base.[1]
Q2: What is the role of the base in this reaction?
A2: The base, such as potassium carbonate or triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the unreacted o-toluidine, which would otherwise become unreactive.
Q3: Are there alternative, safer reagents to 2-chloropropionyl chloride?
A3: Yes, you can use 2-chloropropionic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide).[1] This avoids the use of the highly reactive and corrosive acid chloride.
Q4: Can this reaction be performed under continuous flow conditions?
A4: Yes, recent advancements have shown the successful continuous production of similar compounds using Mixed Suspension–Mixed Product Removal (MSMPR) crystallizers.[1] This method offers advantages over batch processes in terms of scalability and control.
Mandatory Visualizations
References
Technical Support Center: Synthesis of 2-chloro-N-(2-methylphenyl)propanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-(2-methylphenyl)propanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: I am observing a low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in the N-acylation of 2-methylaniline (o-toluidine) can arise from several factors. Here are the most common causes and troubleshooting steps:
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Insufficient Base: A crucial role of the base is to neutralize the hydrochloric acid (HCl) byproduct of the reaction. Without a sufficient amount of base, the unreacted 2-methylaniline will be protonated, forming an unreactive ammonium salt and leading to a lower yield.
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Moisture Contamination: 2-Chloropropionyl chloride is highly reactive towards water. Any moisture present in the reactants, solvent, or glassware will lead to the hydrolysis of the acyl chloride to 2-chloropropionic acid, which will not react with the amine under these conditions.
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Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate may be very slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions. For this synthesis, a temperature range of 0-30°C is generally recommended.[1]
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Steric Hindrance: The methyl group on the aniline ring can sterically hinder the approach of the acylating agent. While this is a known factor, optimizing other reaction parameters can help overcome it.
Troubleshooting Steps:
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Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and ensure the 2-methylaniline is dry.
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Optimize Base Addition: Use a slight excess of a suitable base, such as triethylamine or potassium carbonate. Ensure the base is added in a controlled manner.
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Control Reaction Temperature: Maintain the recommended reaction temperature using an ice bath or other cooling system.
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Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product.
Question 2: My final product is impure, showing multiple spots on the TLC plate. What are the potential side products and how can I minimize their formation?
Answer:
The formation of multiple products indicates the presence of side reactions. Common impurities in this synthesis include:
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Unreacted 2-methylaniline: This is a common impurity if an insufficient amount of 2-chloropropionyl chloride is used or if the reaction does not go to completion.
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2-chloropropionic acid: This results from the hydrolysis of 2-chloropropionyl chloride by moisture.
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Diacylated Product: Although less common with a primary amine, it is possible for the amide product to be acylated a second time under harsh conditions or with a large excess of the acylating agent.
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Oxidation Products: Aromatic amines can be susceptible to oxidation, which can lead to colored impurities.
Minimization Strategies:
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Stoichiometric Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of 2-chloropropionyl chloride to ensure complete consumption of the 2-methylaniline.[1]
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the 2-methylaniline.
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Controlled Addition: Add the 2-chloropropionyl chloride slowly to the reaction mixture to avoid localized high concentrations and potential side reactions.
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Purification: The crude product can be purified by recrystallization or column chromatography to remove impurities.
Question 3: I am having difficulty with the purification of the final product by recrystallization. What is a suitable solvent system?
Answer:
Choosing the right solvent is critical for successful recrystallization. For this compound, which is a relatively non-polar compound, a common approach is to use a binary solvent system.
Recommended Solvent Systems:
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Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
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Toluene/Heptane: Toluene can be a good solvent for the initial dissolution at an elevated temperature, followed by the addition of heptane as an anti-solvent to induce crystallization upon cooling.
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Acetone/Hexane: Similar to the ethanol/water system, dissolve the compound in hot acetone and add hexane until turbidity is observed.
The key is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-methylaniline attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide bond.
Q2: What is the role of the base in this reaction?
A2: The base, such as triethylamine or potassium carbonate, acts as an acid scavenger. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.
Q3: Are there any alternative methods for this synthesis?
A3: Yes, an alternative route involves the use of coupling agents to form the amide bond from 2-chloropropionic acid and 2-methylaniline. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) can be used to activate the carboxylic acid for nucleophilic attack by the amine.[1] This method avoids the use of the highly reactive and moisture-sensitive 2-chloropropionyl chloride.
Data Presentation
Table 1: Impact of Reaction Parameters on Yield
| Parameter | Optimal Value/Condition | Impact on Yield |
| Molar Ratio (o-Toluidine : 2-Chloropropionyl Chloride : Base) | 1 : 1.2 : 1.5 | Maximizes conversion of the starting amine.[1] |
| Temperature | 20–30°C | Prevents side reactions and ensures a reasonable reaction rate.[1] |
| Solvent | Acetone or Dichloromethane | Enhances the solubility of reactants.[1] |
| Reaction Time | 2–3 hours | Typically sufficient for the reaction to go to completion.[1] |
Table 2: Comparison of Synthetic Methods
| Method | Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Acyl Chloride Method | 2-methylaniline, 2-chloropropionyl chloride, Base | ~93% | High yield, readily available starting materials.[1] | Use of corrosive and moisture-sensitive acyl chloride. |
| Coupling Agent (HATU) | 2-methylaniline, 2-chloropropionic acid, HATU | ~90.3% | Milder reaction conditions, avoids acyl chloride.[1] | Higher cost of coupling agent. |
| Coupling Agent (DCC/HOBt) | 2-methylaniline, 2-chloropropionic acid, DCC, HOBt | ~67.2% | Milder reaction conditions.[1] | Lower yield compared to other methods, formation of dicyclohexylurea byproduct. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions.
Materials:
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2-methylaniline (o-toluidine)
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2-chloropropionyl chloride
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Triethylamine or Potassium Carbonate
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Anhydrous Dichloromethane or Acetone
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and hotplate
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Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0°C using an ice bath.
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Slowly add a solution of 2-chloropropionyl chloride (1.2 equivalents) in anhydrous dichloromethane to the cooled mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Monitor the reaction progress by TLC until the 2-methylaniline is consumed.
-
Upon completion, wash the reaction mixture with water, followed by a wash with a dilute HCl solution to remove excess triethylamine, and finally with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis failures.
Caption: Logical relationships between common issues and their root causes.
References
stability issues of 2-chloro-N-(2-methylphenyl)propanamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 2-chloro-N-(2-methylphenyl)propanamide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Prilocaine Impurity A, is an organic compound with the chemical formula C₁₀H₁₂ClNO.[1][2] It is primarily used in research settings and as an impurity standard for the local anesthetic prilocaine.[1][2] Structurally, it is a derivative of propanamide with a chloro group and a 2-methylphenyl group attached to the amide nitrogen.[1] In the broader chemical class of chloroacetanilides, similar compounds are used as herbicides.[1]
Q2: What are the main stability concerns for this compound in solution?
The primary stability concern for this compound in solution is its susceptibility to hydrolysis, particularly under acidic or alkaline conditions. The amide linkage is prone to cleavage, and the chloro group can also be subject to substitution reactions.[1][3] The rate of degradation is expected to be dependent on pH, temperature, and the solvent system used.
Q3: What are the predicted degradation products of this compound?
Based on the chemical structure and general degradation pathways of related chloroacetamide compounds, the main degradation products from hydrolysis are predicted to be:
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2-chloropropanoic acid
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2-methylaniline
These are formed by the cleavage of the amide bond.[3] Other potential degradation reactions include nucleophilic substitution of the chlorine atom.[1]
Q4: How should I prepare and store solutions of this compound to minimize degradation?
To minimize degradation, it is recommended to:
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Use freshly prepared solutions whenever possible.
-
Store stock solutions at low temperatures (2-8°C) and protected from light. [1]
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Use buffered solutions to maintain a neutral pH if compatible with the experimental setup.
-
Avoid prolonged storage in strongly acidic or alkaline solutions.
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Store in tightly sealed containers to prevent solvent evaporation and contamination. [4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound solutions.
Issue 1: Unexpected or inconsistent analytical results (e.g., in HPLC, LC-MS).
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Possible Cause: Degradation of the compound in the analytical sample or mobile phase.
-
Troubleshooting Steps:
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Verify Sample Preparation: Ensure that the sample diluent is neutral and that samples are analyzed promptly after preparation.
-
Check Mobile Phase pH: If using a buffered mobile phase, confirm its pH is within a stable range for the compound (ideally near neutral).
-
Run a Time-Course Experiment: Analyze the sample at several time points after preparation to assess its stability in the autosampler.
-
Investigate for Degradation Products: Look for new peaks in the chromatogram that may correspond to the predicted degradation products (2-chloropropanoic acid and 2-methylaniline).
-
Issue 2: Loss of compound activity or concentration over time in a biological assay.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Medium Stability: Perform a stability study of this compound in the cell culture or assay medium under the experimental conditions (e.g., temperature, CO₂).
-
Consider pH of Medium: Biological media are typically buffered around pH 7.4, which should favor stability. However, cellular metabolism can alter the local pH.
-
Replenish Compound: If degradation is confirmed, consider replenishing the compound at regular intervals during long-term experiments.
-
Issue 3: Precipitation of the compound from solution.
-
Possible Cause: Low solubility in the chosen solvent or a change in solution conditions (e.g., temperature, pH).
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of the compound in the specific solvent system. While it has slight solubility in chloroform and methanol, aqueous solubility may be limited.[5]
-
Adjust Solvent Composition: Consider the use of a co-solvent (e.g., DMSO, ethanol) to improve solubility, ensuring it is compatible with your experiment.
-
Control Temperature: Ensure the solution is maintained at a temperature where the compound remains soluble.
-
Data on Stability of Structurally Similar Compounds
Direct quantitative stability data for this compound is limited. However, data for other chloroacetamide herbicides can provide insights into its expected behavior.
| Compound | Condition | Half-life (t₁₂) | Reference |
| Alachlor | Neutral aqueous solution | >100 days | [3] |
| Acetochlor | Neutral aqueous solution | >100 days | [3] |
| Metolachlor | Neutral aqueous solution | >100 days | [3] |
| Chloroacetamide compounds | Alkaline hydrolysis (pH dependent) | Days to weeks | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study by Hydrolysis
This protocol outlines a forced degradation study to investigate the stability of this compound under hydrolytic stress.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water.
-
-
Incubation: Incubate the stressed samples at a controlled temperature (e.g., 60°C). Include a control sample of the compound in the same solvent without acid, base, or water, stored at a low temperature.
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase with UV detection).
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.
-
Column Selection: A C18 reverse-phase column is a common starting point.
-
Mobile Phase Optimization:
-
Start with a mobile phase of acetonitrile and water or a suitable buffer (e.g., phosphate buffer).
-
Optimize the gradient and mobile phase composition to achieve good separation between the parent compound and potential degradation products generated during forced degradation studies.
-
-
Detection: Use a UV detector at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Signaling Pathways
While specific signaling pathway interactions for this compound are not well-documented, compounds in the chloroacetanilide class are known to act as enzyme inhibitors.[1] For some related herbicides, the inhibition of very long-chain fatty acid synthesis has been identified as a mechanism of action.[1] This suggests potential interactions with enzymes involved in lipid biosynthesis. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound.
Caption: A logical diagram of potential interaction with a cellular signaling pathway.
References
Technical Support Center: Purification of 2-chloro-N-(2-methylphenyl)propanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-chloro-N-(2-methylphenyl)propanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Recommendation |
| Recrystallization: | |
| Incomplete precipitation | Cool the solution for a longer period or in an ice bath. |
| Product loss during transfer | Ensure quantitative transfer of crystals and minimize the amount of cold solvent used for washing. |
| Column Chromatography: | |
| Inappropriate solvent system | Optimize the mobile phase polarity to ensure the compound elutes effectively without excessive diffusion. |
| Column overloading | Use an appropriate amount of crude material for the column size. |
Issue 2: Persistent Impurities Detected
| Possible Cause | Recommendation |
| Recrystallization: | |
| Co-crystallization of impurities | Select a different recrystallization solvent or solvent system. |
| Inefficient removal of soluble impurities | Ensure thorough washing of the crystals with a minimal amount of cold solvent. |
| Column Chromatography: | |
| Poor separation | Adjust the mobile phase composition for better resolution. Consider using a gradient elution. |
| Impurity has similar polarity to the product | Employ a different purification technique or use a high-resolution chromatography column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
Common impurities include unreacted starting materials such as o-toluidine and 2-chloropropionyl chloride, as well as byproducts from side reactions, which may include other chlorinated species.[1]
Q2: What is a suitable recrystallization solvent for this compound?
A good starting point for recrystallization is a solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures. Based on its chemical structure and available data for similar compounds, suitable solvent systems to investigate include ethyl acetate/hexane, acetone/hexane, or toluene/hexane.[1] Ethanol has also been used for the recrystallization of a structurally related compound.
Q3: How can I monitor the purity of this compound during purification?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of purification. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the desired product and any impurities. The spots can be visualized under a UV lamp. The melting point of the purified solid can also be a strong indicator of purity, with the pure compound melting at 110-111 °C.[2]
Q4: What stationary and mobile phases are recommended for column chromatography?
For column chromatography, silica gel is a commonly used stationary phase. The choice of mobile phase is critical for good separation. A gradient elution starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate).
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Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 9:1 hexane:ethyl acetate).
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Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
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Fraction Collection: Collect fractions of the eluate in separate test tubes.
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Purity Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield Range |
| Recrystallization | >98% | 70-90% |
| Column Chromatography | >99% | 60-85% |
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Step-by-step experimental workflow for recrystallization.
References
Technical Support Center: Scaling Up the Synthesis of 2-chloro-N-(2-methylphenyl)propanamide
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for scaling up the synthesis of 2-chloro-N-(2-methylphenyl)propanamide (CAS 19281-31-3). It includes detailed experimental protocols, troubleshooting for common issues, and key considerations for process optimization.
Experimental Protocols
A widely used method for synthesizing this compound is the acylation of 2-methylaniline (o-toluidine) with 2-chloropropionyl chloride.
Methodology: Amide Synthesis via Acyl Chloride
1. Reactant Preparation:
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In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-methylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or potassium carbonate (1.1-1.5 eq) in an anhydrous solvent like dichloromethane or acetone.[1]
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Ensure the system is under an inert atmosphere (e.g., nitrogen) to prevent moisture from hydrolyzing the acyl chloride.[2]
2. Reaction Execution:
-
Cool the stirred solution to 0-5°C using an ice bath.
-
Slowly add 2-chloropropionyl chloride (1.05-1.2 eq) dropwise via the addition funnel, ensuring the internal temperature is maintained below 10°C. The reaction is exothermic, and controlled addition is critical for large-scale synthesis to prevent temperature runaways.[2][3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-30°C) and stir for an additional 2-4 hours.[1]
-
Monitor the reaction progress using a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[2]
3. Work-up and Isolation:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[4]
-
If using a water-immiscible solvent like dichloromethane, separate the organic layer. Wash the organic phase sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.[5]
4. Purification:
-
The crude this compound, which is typically an off-white to pale brown solid, can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to achieve >99% purity.[1][6]
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this synthesis? The main challenges are effective thermal management and efficient mixing.[3] The acylation reaction is exothermic, and the surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more difficult.[2] Inadequate mixing can lead to localized "hot spots" and an increase in side product formation.[3]
Q2: Which synthetic route is recommended for optimal yield and purity? The reaction of o-toluidine with 2-chloropropionyl chloride in a solvent like acetone or dichloromethane, using a base such as potassium carbonate or triethylamine, is a well-documented and high-yielding method, achieving yields of up to 93% for the intermediate amide.[1] Alternative routes using coupling agents like HATU can also provide high yields (around 90%) and avoid the use of corrosive acid chlorides.[1]
Q3: What are the main safety concerns associated with this synthesis? Key hazards include:
-
2-Chloropropionyl chloride: This reagent is corrosive and highly sensitive to moisture. It reacts exothermically with water, releasing HCl gas. It must be handled in a fume hood with appropriate personal protective equipment (PPE).[2]
-
2-Methylaniline (o-Toluidine): This reagent is toxic and can be absorbed through the skin.[2]
-
Solvents: Organic solvents like dichloromethane are often volatile. Ensure proper ventilation and avoid ignition sources.[2]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive 2-chloropropionyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture.[2] 2. Insufficient base: The base is required to neutralize the HCl byproduct; insufficient amounts can stall the reaction. 3. Poor temperature control: Temperatures that are too low can slow the reaction rate, while excessively high temperatures can lead to degradation. | 1. Use freshly opened or distilled 2-chloropropionyl chloride.[2] Ensure all glassware is oven-dried and use anhydrous solvents.[2] 2. Use at least a stoichiometric amount of base (1.1-1.5 equivalents is common).[1] 3. Maintain the recommended temperature range (0-10°C during addition, then warm to 20-30°C).[1][2] |
| Significant Side Product Formation (e.g., Diacylation) | 1. Localized high concentration of acyl chloride: Adding the acyl chloride too quickly can lead to side reactions like diacylation.[7] 2. High reaction temperature: Elevated temperatures can promote the formation of impurities.[3] | 1. Add the 2-chloropropionyl chloride slowly and sub-surface if possible to ensure rapid mixing and avoid concentration spikes.[2][7] 2. Strictly control the temperature, especially during the addition of the acyl chloride.[2] |
| Product Fails to Crystallize or Oiling Out During Recrystallization | 1. Presence of impurities: Impurities can inhibit crystal formation. 2. Incorrect solvent system: The chosen solvent may not be ideal for crystallization. 3. Cooling too rapidly: Rapid cooling can lead to oiling out instead of crystallization. | 1. Perform an additional aqueous wash of the crude product or consider purification by column chromatography before crystallization.[1] 2. Perform small-scale solubility tests to find an optimal solvent or solvent mixture. Toluene is a documented solvent for crystallization.[8][9] 3. Allow the solution to cool slowly and consider seeding with a small crystal of pure product to induce crystallization. |
| Unreacted Starting Material Remains After Extended Reaction Time | 1. Poor mixing: Inadequate agitation, especially in larger reactors, can lead to an incomplete reaction.[3] 2. Low reactivity: The steric hindrance of the ortho-methyl group on 2-methylaniline can slow the reaction. | 1. Ensure the stirring is vigorous enough to maintain a homogeneous mixture. For larger scales, verify that the stirrer design is appropriate.[3] 2. Consider adding a catalytic amount of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) to accelerate the reaction, especially if a less reactive acylating agent is used.[7] |
Data Presentation
Table 1: Comparison of Synthetic Methodologies
The following table summarizes quantitative data for different synthetic routes to this compound and related amides.
| Parameter | Standard Acyl Chloride Method | Carbodiimide Coupling (HATU) |
| Reactants | 2-methylaniline, 2-chloropropionyl chloride | 2-methylaniline, 2-chloropropionic acid |
| Activating Agent/Base | Triethylamine or K₂CO₃ | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) |
| Solvent | Dichloromethane or Acetone | DMF |
| Temperature | 20–30°C | 35°C |
| Reported Yield | ~93% | ~90.3% |
| Reference | [1] | [1] |
Mandatory Visualization
General Synthesis and Scale-Up Workflow
The diagram below illustrates the general workflow for the synthesis, purification, and analysis of this compound, highlighting key considerations for scaling up the process.
Caption: High-level workflow for the synthesis of this compound.
References
- 1. This compound | 19281-31-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. issr.edu.kh [issr.edu.kh]
- 6. This compound CAS#: 19281-31-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-chloro-N-(2-methylphenyl)propanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-chloro-N-(2-methylphenyl)propanamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data for various synthetic routes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Route 1: Acylation with 2-Chloropropionyl Chloride
Q1: My reaction yield is low. What are the common causes and how can I improve it?
A1: Low yields in the acylation of o-toluidine with 2-chloropropionyl chloride can stem from several factors:
-
Cause: Incomplete reaction.
-
Solution: Ensure the reaction goes to completion by monitoring it with thin-layer chromatography (TLC). If the starting material is still present, consider increasing the reaction time or slightly elevating the temperature. A slight excess of 2-chloropropionyl chloride (1.1-1.2 equivalents) can also drive the reaction forward.[1]
-
-
Cause: Hydrolysis of the acyl chloride.
-
Solution: This reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause: Protonation of the amine.
-
Solution: The reaction generates hydrochloric acid (HCl), which protonates the starting amine, rendering it non-nucleophilic. Use a suitable base to neutralize the HCl as it is formed. Common bases include triethylamine (Et3N), pyridine, or potassium carbonate.[2]
-
Q2: I am observing the formation of a white precipitate during the reaction. What is it and is it a problem?
A2: The white precipitate is likely the hydrochloride salt of the base used (e.g., triethylamine hydrochloride) or the unreacted o-toluidine hydrochloride. This is a normal observation and indicates that the reaction is proceeding and the base is neutralizing the generated HCl. This salt is typically removed during the aqueous work-up.
Q3: What are the potential side products in this reaction?
A3:
-
Diacylation: While less common with a sterically hindered amine like o-toluidine, it is possible for the nitrogen to be acylated twice. To minimize this, add the 2-chloropropionyl chloride dropwise to the solution of o-toluidine to avoid a high local concentration of the acylating agent.[1]
-
Hydrolysis product: If moisture is present, 2-chloropropionyl chloride can hydrolyze to 2-chloropropionic acid. This can be removed with a basic wash during workup.
Route 2: Direct Coupling with 2-Chloropropionic Acid using Coupling Agents (HATU or DCC/HOBt)
Q1: My HATU-mediated coupling is not working well. What should I check?
A1:
-
Cause: Degraded HATU reagent.
-
Solution: HATU is moisture-sensitive. Store it in a desiccator and use a fresh bottle if you suspect degradation.
-
-
Cause: Incorrect order of addition.
-
Solution: For optimal results, pre-activate the 2-chloropropionic acid with HATU and a base (like DIPEA) for a few minutes before adding the o-toluidine. This prevents the formation of a guanidinium byproduct from the reaction of HATU with the amine.[3]
-
-
Cause: Insufficient base.
-
Solution: A tertiary amine base like N,N-diisopropylethylamine (DIPEA) is crucial. Typically, 2-3 equivalents are used.
-
Q2: How do I remove the byproducts from my DCC/HOBt coupling reaction?
A2: The primary byproduct of a DCC-mediated coupling is dicyclohexylurea (DCU), which is often insoluble in many organic solvents.
-
Solution 1 (Filtration): DCU can often be removed by filtration. After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., dichloromethane or ethyl acetate), cool it in an ice bath to maximize precipitation, and then filter.
-
Solution 2 (Solvent Selection): Performing the reaction in a solvent where DCU has low solubility, such as acetonitrile, can cause it to precipitate as it forms, simplifying its removal.
Q3: I am concerned about racemization at the chiral center of 2-chloropropionic acid. How can I minimize this?
A3: Racemization can be a concern with some coupling agents.
-
Solution: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues (like HOAt with HATU) is known to suppress racemization by forming an active ester intermediate that is less prone to racemization.[4]
Q4: What are the common side products for coupling agent reactions?
A4:
-
HATU: The main side product is tetramethylurea. A more problematic byproduct is the guanidinylation of the amine if the amine is added before the carboxylic acid is activated.[5]
-
DCC/HOBt: The primary byproduct is dicyclohexylurea (DCU). N-acylurea can also form if the activated intermediate rearranges before reacting with the amine. The presence of HOBt helps to minimize this side reaction.
Data Presentation
| Synthetic Route | Key Reagents | Solvent(s) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Acylation | o-Toluidine, 2-Chloropropionyl Chloride, Base (e.g., Et3N) | Dichloromethane, Acetone | ~93%[2] | High yield, readily available starting materials. | Use of corrosive and moisture-sensitive acyl chloride. |
| HATU Coupling | o-Toluidine, 2-Chloropropionic Acid, HATU, DIPEA | DMF | ~90%[2] | High efficiency, reduced side-product formation. | Higher cost of reagent. |
| DCC/HOBt Coupling | o-Toluidine, 2-Chloropropionic Acid, DCC, HOBt | THF, Dichloromethane | ~67%[2] | Avoids use of acyl chloride. | Formation of DCU byproduct which can be difficult to remove. |
Experimental Protocols
Protocol 1: Synthesis via Acylation with 2-Chloropropionyl Chloride
-
To a stirred solution of o-toluidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 2-chloropropionyl chloride (1.2 eq.) dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound.[2]
Protocol 2: Synthesis via HATU Coupling
-
To a solution of 2-chloropropionic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (2.5 eq.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add o-toluidine (1.2 eq.) to the reaction mixture.
-
Stir at 35 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 3: Synthesis via DCC/HOBt Coupling
-
To a solution of 2-chloropropionic acid (1.0 eq.), o-toluidine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of DCC (1.2 eq.) in THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[2]
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Experimental workflow for the acylation route.
Caption: Experimental workflow for the coupling agent route.
References
minimizing degradation of 2-chloro-N-(2-methylphenyl)propanamide during storage
This technical support center provides guidance on minimizing the degradation of 2-chloro-N-(2-methylphenyl)propanamide during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (CAS No. 19281-31-3) is a chemical intermediate and is also known as Prilocaine Impurity A.[1][2][3] Its stability is crucial as degradation can lead to the formation of impurities, which may affect the accuracy of research results and the safety and efficacy of pharmaceutical products.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can cause degradation are exposure to high temperatures, light, and humidity. The presence of strong acids, bases, or oxidizing agents can also lead to chemical decomposition.[4]
Q3: What are the general recommended storage conditions for this compound?
A3: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4] Some suppliers recommend storage under an inert atmosphere at room temperature or refrigerated at 2-8°C for long-term stability.[1][5]
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure (a chloroacetamide), the most probable degradation pathways are hydrolysis, photodegradation, and thermal degradation.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-chloropropanoic acid and 2-methylaniline. The chlorine atom can also be substituted by a hydroxyl group.[6][7][8][9][10]
-
Photodegradation: Exposure to UV light can induce degradation, likely following pseudo-first-order kinetics.[11][12]
-
Thermal Degradation: High temperatures can cause decomposition, potentially leading to the formation of toxic gases.[4]
Troubleshooting Guide
Q5: I am observing a new, unexpected peak in my chromatogram after storing my sample. What could it be?
A5: An unexpected peak likely represents a degradation product.
-
Identify the storage conditions: Was the sample exposed to light, elevated temperatures, or non-neutral pH?
-
Consider the potential degradation products:
-
If the sample was aqueous or exposed to humidity, you might be observing hydrolysis products such as 2-hydroxy-N-(2-methylphenyl)propanamide or 2-methylaniline.
-
If exposed to light, it could be a photolytic degradant.
-
If exposed to heat, it could be a thermal degradant.
-
-
Action: To confirm the identity of the peak, you can perform forced degradation studies under specific conditions (acid, base, peroxide, heat, light) and compare the chromatograms. Mass spectrometry (MS) can be used to identify the molecular weight of the unknown peak.
Q6: My quantitative analysis shows a decrease in the concentration of this compound over time, even under recommended storage conditions. What could be the issue?
A6: This indicates that degradation is occurring despite the storage conditions.
-
Review your storage setup:
-
Is the container truly airtight to prevent moisture ingress?
-
Is the storage location consistently cool and dark? Even brief exposure to adverse conditions can initiate degradation.
-
Is the compound stored in a solution? The solvent itself could be contributing to degradation. For example, aqueous solutions are more prone to hydrolysis.
-
-
Consider the purity of your initial material: The presence of catalytic amounts of acidic or basic impurities could accelerate degradation.
-
Action: Re-evaluate your storage protocol. Consider storing the material as a dry powder under an inert gas (e.g., argon or nitrogen) and in a desiccator. If in solution, prepare fresh solutions for each experiment.
Q7: I am developing a stability-indicating analytical method. What stress conditions should I apply for forced degradation studies?
A7: To develop a robust stability-indicating method, you should subject the compound to a variety of stress conditions to ensure all potential degradation products are separated from the main peak. Recommended conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 80-100°C) for an extended period.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C for long-term) or Room Temperature (for short-term) | Minimizes thermal degradation. |
| Light | Protect from light (store in an amber vial or in the dark) | Prevents photodegradation. |
| Humidity | Dry (store in a desiccator) | Minimizes hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) is recommended | Prevents oxidative degradation. |
| Container | Tightly sealed container | Prevents exposure to moisture and air. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is a general guideline and should be optimized for your specific instrumentation and requirements. It is adapted from methods used for the analysis of related compounds.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphate buffer (pH can be optimized, e.g., pH 3.0 or 7.0).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and phosphate buffer. A starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 240 nm (this should be optimized based on the UV spectrum of the compound).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).
-
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl or 1 M NaOH. Heat as required. Neutralize the solution before injection.
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound in an oven at a specified temperature. Dissolve in the mobile phase before injection.
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent peak.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
-
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: General experimental workflow for stability testing.
References
- 1. Prilocaine EP Impurity A | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 19281-31-3 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CAS 19281-31-3 Prilocaine EP Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of humic acids on photodegradation of chloroacetanilide herbicides under UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
resolving overlapping peaks in NMR spectrum of 2-chloro-N-(2-methylphenyl)propanamide
This guide provides troubleshooting advice and frequently asked questions for researchers encountering overlapping peaks in the NMR spectrum of 2-chloro-N-(2-methylphenyl)propanamide.
Frequently Asked Questions (FAQs)
Q1: The aromatic protons in my ¹H NMR spectrum of this compound are overlapping into a complex, uninterpretable multiplet. How can I resolve and assign these signals?
A: Overlap in the aromatic region is a common challenge due to the similar chemical environments of the four protons on the tolyl group. The most effective way to resolve these signals is by using two-dimensional (2D) NMR spectroscopy, which spreads the signals across a second frequency dimension.[1][2]
Recommended Techniques:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will reveal the connectivity between adjacent protons on the aromatic ring, allowing you to trace the spin system.[2]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is often the best solution. It correlates each proton directly to the carbon atom it is attached to.[1][3] Since the ¹³C signals will be well-separated, the overlapping proton signals can be unambiguously distinguished based on their carbon correlation.[3]
Experimental Protocol: Acquiring a ¹H-¹³C HSQC Spectrum
-
Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be free of particulate matter.
-
Spectrometer Setup:
-
Tune and match the ¹H and ¹³C channels of the NMR probe.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
-
Acquisition:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2 on Bruker systems).
-
Set the spectral widths to cover the expected proton (e.g., 0-10 ppm) and carbon (e.g., 0-160 ppm) chemical shift ranges.
-
The number of increments in the indirect dimension (F1, for ¹³C) should be at least 256 for good resolution. The number of scans per increment will depend on the sample concentration (typically 2 to 16).
-
Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz.
-
-
Processing and Analysis:
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Analyze the resulting 2D map, where each peak (cross-peak) represents a one-bond connection between a specific proton (F2 axis) and a specific carbon (F1 axis).
-
Data Presentation: Predicted Chemical Shifts
| Assignment | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Multiplicity |
| Amide NH | ~8.0 - 8.5 | N/A | broad singlet |
| Aromatic CH (4H) | ~7.1 - 7.4 | ~125 - 136 | multiplet |
| Methine CH-Cl | ~4.7 - 4.9 | ~55 - 60 | quartet |
| Aromatic C-CH₃ | N/A | ~130 - 135 | N/A |
| Aromatic CH₃ | ~2.2 - 2.4 | ~17 - 19 | singlet |
| Propionamide CH₃ | ~1.7 - 1.9 | ~20 - 23 | doublet |
| Carbonyl C=O | N/A | ~170 - 175 | N/A |
Note: Values are estimates and can vary based on solvent and concentration.
Workflow for Resolving Aromatic Signals
Caption: Workflow for resolving overlapping aromatic signals using 2D NMR.
Q2: I have synthesized a racemic mixture of this compound. How can I use NMR to distinguish the two enantiomers and determine enantiomeric excess (ee)?
A: Enantiomers are chemically identical in an achiral environment and thus have identical NMR spectra. To resolve their signals, you must introduce a chiral auxiliary to create a diastereomeric interaction.[4] This breaks the magnetic equivalence, leading to separate signals for each enantiomer.[4]
Recommended Techniques:
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with your analyte.[5] This is a simple and non-destructive method, as you just add the CSA to your NMR tube. For amides, chiral acids or agents capable of hydrogen bonding are effective.[6]
-
Chiral Lanthanide Shift Reagents (CLSRs): These are a specific type of CSA that also induces large chemical shifts.[7][8] A chiral LSR, such as Eu(hfc)₃, will form diastereomeric complexes that result in both separation of enantiomeric signals and dispersion of other overlapping peaks.[8]
Experimental Protocol: Using a Chiral Solvating Agent (CSA)
-
Reference Spectrum: Acquire a standard ¹H NMR spectrum of your racemic analyte in a suitable solvent (e.g., CDCl₃).
-
CSA Selection: Choose a suitable CSA. For your amide, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is a common choice.
-
Titration:
-
Add a small amount (e.g., 0.5 equivalents) of the CSA directly to the NMR tube containing your analyte.
-
Acquire another ¹H NMR spectrum and look for splitting of signals (e.g., the methine quartet or the propionamide doublet).
-
Continue adding the CSA in increments (e.g., to 1.0, 1.5, and 2.0 equivalents), acquiring a spectrum at each step to find the optimal resolution.
-
-
Quantification: Once baseline separation of a signal pair is achieved, carefully integrate both peaks. The enantiomeric excess (ee) can be calculated using the formula:
-
ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
Principle of Chiral Resolution by NMR
Caption: Formation of diastereomeric complexes leads to distinct NMR signals.
Q3: What are the first steps I should take if I suspect general peak overlap is obscuring my analysis, not necessarily in the aromatic region?
A: Before employing advanced 2D or chiral techniques, several simpler experimental adjustments can often resolve minor to moderate peak overlap.
Recommended Troubleshooting Workflow:
-
Change the Solvent: Switching to a solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons due to different solvent-solute interactions. Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons.
-
Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution.[9] Changes in temperature can affect molecular conformation and intermolecular interactions (like hydrogen bonding), leading to shifts in resonance frequencies.[9]
-
Use a Higher Field Spectrometer: If available, re-running the sample on a spectrometer with a higher magnetic field (e.g., moving from 400 MHz to 600 MHz) will increase the spectral dispersion, spreading the peaks further apart in terms of Hz, which can resolve overlap.[10]
-
Use a Lanthanide Shift Reagent (LSR): If the above methods fail, using an achiral LSR like Eu(fod)₃ is a powerful technique. LSRs are paramagnetic complexes that coordinate to Lewis basic sites in the molecule (like the amide carbonyl).[11][12] This induces large, distance-dependent shifts in nearby proton signals, effectively "unfolding" the overlapping regions of the spectrum.[11][13]
Experimental Protocol: Lanthanide Shift Reagent (LSR) Titration
-
Reference Spectrum: Dissolve a known quantity of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃) and acquire a reference ¹H NMR spectrum.
-
LSR Addition: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent. Add a small, measured aliquot (e.g., 0.1 molar equivalents) to the NMR tube.
-
Acquire Spectrum: Gently mix and acquire a new ¹H NMR spectrum. Note the changes in chemical shifts. Protons closer to the binding site (the amide group) will experience larger downfield shifts.[11]
-
Repeat: Continue adding aliquots of the LSR and acquiring spectra until the desired peak separation is achieved.
-
Analysis: Plot the induced shift (Δδ) for each proton signal against the [LSR]/[Substrate] molar ratio to confirm the assignments based on proximity to the coordination site.
Troubleshooting Logic for General Peak Overlap
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Solubility of 2-chloro-N-(2-methylphenyl)propanamide for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2-chloro-N-(2-methylphenyl)propanamide in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for bioassays?
A1: this compound is an organic compound often used in research settings, including studies on enzyme inhibition and protein-ligand interactions.[1] It is also known as an impurity of the local anesthetic Prilocaine.[1][2] For bioassays, achieving adequate solubility is crucial because the compound must be fully dissolved in the assay medium to ensure accurate and reproducible results. Poor solubility can lead to an underestimation of the compound's potency and efficacy.
Q2: What are the known physicochemical properties of this compound?
A2: The key properties of this compound are summarized in the table below. The compound is a solid at room temperature and has limited solubility in some organic solvents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19281-31-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO | [1][2] |
| Molecular Weight | 197.66 g/mol | [1][2] |
| Melting Point | 110-111 °C | [2] |
| Boiling Point | 330.6±25.0 °C (Predicted) | [2] |
| Density | 1.183±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Synonyms | 2-chloro-N-o-tolylpropanamide, Prilocaine EP Impurity A | [1] |
Q3: What are the common indicators of poor compound solubility in a bioassay?
A3: Signs of poor solubility include:
-
Visible Precipitation: The most obvious sign is the formation of a solid precipitate, cloudiness, or turbidity when the compound stock is added to the aqueous assay buffer or cell culture medium.[3][4]
-
Inconsistent Results: High variability in data between replicate wells or experiments.
-
Non-reproducible Data: Difficulty in reproducing results from one experiment to the next.
-
"Flattened" Dose-Response Curve: The biological effect does not increase with higher compound concentrations, suggesting the compound is not fully dissolved at those concentrations.
Q4: What are the general strategies to enhance the solubility of a compound for bioassays?
A4: A systematic approach is recommended to find the optimal solubilization strategy. The workflow below outlines the key steps, starting from the most common and simplest methods to more complex formulation approaches.
Caption: General workflow for selecting a solubility enhancement strategy.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
Problem: My compound precipitates immediately upon dilution into the aqueous assay medium.
This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[3][4]
Table 2: Solutions for Immediate Compound Precipitation
| Solution | Detailed Protocol / Recommendation | Key Considerations |
| 1. Modify Dilution Technique | Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C).[3] While gently vortexing or swirling the medium, add the compound stock solution dropwise and slowly. This gradual addition can prevent localized high concentrations that lead to precipitation. | Simple to implement and should be the first step in troubleshooting. |
| 2. Optimize Co-Solvent | While Dimethyl Sulfoxide (DMSO) is the most common co-solvent, others can be tested. Prepare a high-concentration stock in DMSO, then perform an intermediate dilution in a solvent like ethanol or polyethylene glycol (PEG) before the final dilution in the aqueous buffer. | The final concentration of any organic solvent should be tested for its effect on the assay (e.g., cell viability, enzyme activity).[5] Most cell lines tolerate up to 0.5% DMSO.[5][6] |
| 3. Use Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[7] Non-ionic surfactants are generally preferred due to lower toxicity.[7] Add a small amount of surfactant stock (e.g., Tween-20, Polysorbate 80) to the assay buffer before adding the compound. | The surfactant concentration must be above its Critical Micelle Concentration (CMC) to be effective but below a level that could disrupt cell membranes or interfere with the assay.[8] |
| 4. Employ Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[9] Water-soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. The complex can be pre-formed or the cyclodextrin can be added to the assay buffer. | The formation of an inclusion complex can alter the free concentration of the compound, which may need to be accounted for in data analysis.[10] |
Problem: The solvent used to dissolve the compound is toxic to my cells.
High concentrations of organic solvents can be cytotoxic. It is crucial to determine the maximum tolerable solvent concentration for your specific cell line and assay duration.
Caption: Decision tree for troubleshooting solvent toxicity.
Table 3: General Tolerance Limits for DMSO in Cell Culture
| Final DMSO Concentration | Expected Effect | Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells.[11] | Ideal for long-term exposure studies. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for incubations up to 72 hours.[11] | A common and acceptable range for many in vitro assays.[5] |
| 0.5% - 1.0% | May cause cytotoxicity and affect cell proliferation in some cell lines.[11] | Use with caution and only for short-term exposure if necessary. Requires thorough validation with vehicle controls.[12] |
| > 1.0% | Significant cytotoxicity is common.[11] | Not recommended for most cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound required to make a stock solution of desired concentration (e.g., 10-50 mM). For a 10 mM stock, this would be 1.977 mg per mL of DMSO.
-
Weigh Compound: Accurately weigh the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO.
-
Dissolve: Vortex the solution vigorously. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution. Ensure no solid particles are visible.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by DMSO.[11]
Protocol 2: Screening for Optimal Co-Solvent Concentration
-
Prepare Compound Stock: Prepare a 100x final concentration stock of the compound in 100% DMSO (e.g., 1 mM for a 10 µM final concentration).
-
Prepare Co-Solvent Series: In a 96-well plate, prepare a serial dilution of the assay buffer containing different concentrations of the co-solvent (e.g., DMSO from 2% down to 0.05%).
-
Add Compound: Add 1 µL of the 100x compound stock to 99 µL of the co-solvent/buffer mixtures.
-
Observe: Mix and incubate under assay conditions (e.g., 37°C for 1 hour).
-
Analyze: Visually inspect for precipitation. For a quantitative measure, read the absorbance at 600 nm; an increase in absorbance indicates precipitation.
-
Select Concentration: Choose the lowest co-solvent concentration that keeps the compound fully dissolved.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for poorly water-soluble compounds and can yield a good complex formation.[13]
-
Molar Ratio: Determine the molar ratio for the complex (a 1:1 ratio of compound to cyclodextrin is a common starting point).[14]
-
Prepare Slurry: Weigh the appropriate amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) and add a minimal amount of water to form a thick paste or slurry in a mortar.
-
Add Compound: Add the this compound powder to the slurry.
-
Knead: Knead the mixture thoroughly with a pestle for 30-60 minutes. The consistency should be uniform.
-
Dry: Dry the resulting paste in an oven at 40-50°C or under a vacuum until a solid mass is formed.
-
Process Powder: Grind the dried solid into a fine powder. This powder can now be dissolved in an aqueous buffer for use in bioassays. The solubility of this complex should be significantly higher than the compound alone.
References
- 1. This compound | 19281-31-3 | Benchchem [benchchem.com]
- 2. This compound CAS#: 19281-31-3 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. reddit.com [reddit.com]
- 7. jocpr.com [jocpr.com]
- 8. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. oatext.com [oatext.com]
- 14. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside [mdpi.com]
Validation & Comparative
Validating the Molecular Structure of 2-chloro-N-(2-methylphenyl)propanamide: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its activity and potential applications. This guide provides a comparative analysis for the structural validation of 2-chloro-N-(2-methylphenyl)propanamide, a compound noted as an impurity in the local anesthetic Prilocaine, by leveraging X-ray crystallography data from structurally similar compounds.
While a dedicated crystal structure for this compound is not publicly available, a robust validation can be achieved by comparing its expected molecular geometry with experimentally determined structures of close chemical analogs. This guide presents crystallographic data from two such analogs: 2-chloro-N-(p-tolyl)propanamide , a positional isomer, and 2-chloro-N-(2-methylphenyl)benzamide , which shares the same N-substituted phenyl ring.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for the two reference compounds, providing a basis for validating the structure of this compound. These parameters define the size and shape of the unit cell—the fundamental repeating unit of a crystal—and the symmetry within it.
| Parameter | 2-chloro-N-(p-tolyl)propanamide[1] | 2-chloro-N-(2-methylphenyl)benzamide[2][3] |
| Molecular Formula | C₁₀H₁₂ClNO | C₁₄H₁₂ClNO |
| Molecular Weight | Not specified in abstract | 245.70 |
| Crystal System | Not specified in abstract | Orthorhombic |
| Space Group | Not specified in abstract | Pna2₁ |
| Unit Cell Dimensions | a, b, c dimensions not in abstract | a = 9.746 Å, b = 6.077 Å, c = 20.797 Å |
| α, β, γ angles not in abstract | α = β = γ = 90° | |
| Volume (V) | Not specified in abstract | 1231.8 ų |
| Molecules per unit cell (Z) | Not specified in abstract | 4 |
| Radiation Source | Cu Kα and Mo Kα | Mo Kα |
| Temperature | Not specified in abstract | 295 K |
Key intramolecular features, such as the N-H···O hydrogen bonds forming chains of molecules within the crystal lattice, are observed in both analogs.[1][2] Specifically, in 2-chloro-N-(p-tolyl)propanamide, these hydrogen bonds generate chains along the a-axis.[1] A similar arrangement is seen in 2-chloro-N-(2-methylphenyl)benzamide, where N-H···O hydrogen bonds link molecules into infinite chains.[2][3] It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the structural determination of a small organic molecule like this compound via single-crystal X-ray diffraction. This methodology is standard in the field of chemical crystallography.[4][5]
1. Crystal Growth:
-
Single crystals of the compound are typically grown from a supersaturated solution.
-
A common method involves the slow evaporation of a solvent (such as ethanol) in which the compound is dissolved.[2]
-
The goal is to obtain a high-quality, single crystal of suitable size (typically 0.1-0.5 mm) and regularity for diffraction.[5]
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head in the X-ray diffractometer (e.g., an Oxford Diffraction Xcalibur).[2][6]
-
The crystal is cooled to a low temperature (e.g., 100-295 K) to minimize thermal vibrations of the atoms.[2][6]
-
A monochromatic X-ray beam (e.g., from a Mo Kα or Cu Kα source) is directed at the crystal.[1][2][6]
-
As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD or CMOS detector).[5][6] These patterns consist of a series of spots, or reflections, of varying intensities.
3. Data Reduction and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
The phase problem is solved using direct methods, a common approach for small molecules, to generate an initial electron density map.[5] Software such as SHELXS is often used for this step.[2]
4. Structure Refinement:
-
An initial molecular model is built into the electron density map.
-
The atomic positions, and their thermal displacement parameters, are refined against the experimental diffraction data using a least-squares method. This is typically performed with software like SHELXL.[2]
-
Hydrogen atoms are often placed in calculated positions, though some may be located in the difference Fourier map.[2][6]
-
The final refined structure is evaluated based on crystallographic R-factors, which indicate the agreement between the calculated model and the observed data.
Visualizing the Validation and Experimental Workflow
To clarify the logical and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Logical workflow for the structural validation of the target compound through comparison with known analogs.
Caption: Step-by-step experimental workflow for determining a small molecule's crystal structure.
References
- 1. Structure of 2-chloro- N-(p-tol-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. N-(2-Chlorophenylsulfonyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Purity of Synthesized 2-chloro-N-(2-methylphenyl)propanamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC)—for confirming the purity of synthesized 2-chloro-N-(2-methylphenyl)propanamide. This compound is a known impurity of the local anesthetic, Prilocaine, making its accurate quantification essential.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity determination of this compound. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for pharmaceutical quality control.
A robust Reversed-Phase HPLC (RP-HPLC) method is proposed for the analysis of this compound, offering excellent separation of the main component from potential impurities.
Quantitative Data Summary
| Parameter | HPLC | GC-MS | TLC |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL | 0.1 - 1 ng/mL | 0.1 - 0.5 µ g/spot |
| Limit of Quantification (LOQ) | 0.003 - 0.03 µg/mL | 0.3 - 3 ng/mL | 0.3 - 1.5 µ g/spot |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.98 |
| Precision (RSD%) | < 2% | < 5% | 5 - 15% |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 5 - 20 minutes |
| Quantification | High | High | Semi-Quantitative/Qualitative |
Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a predicted boiling point, GC-MS can be a viable, albeit potentially more complex, alternative to HPLC. The mass spectrometric detector provides excellent specificity and allows for the identification of unknown impurities.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of organic compounds. It is an excellent tool for monitoring reaction progress and for preliminary purity assessment. While not as precise as HPLC or GC-MS, its ease of use makes it a valuable screening tool in a synthesis workflow.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be starting from 30% acetonitrile and increasing to 80% over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 240 nm.
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injector Temperature: 250°C.
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-500.
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram. Impurities can be identified by comparing their mass spectra to a library database.
Thin-Layer Chromatography (TLC)
Stationary Phase: Silica gel 60 F254 TLC plates.
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal solvent system should provide a retention factor (Rf) of 0.3-0.5 for the main spot.
Sample Application: Dissolve the sample in a volatile solvent (e.g., dichloromethane) and apply a small spot onto the TLC plate baseline.
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
Visualization: Visualize the spots under UV light (254 nm). Staining with a suitable reagent (e.g., potassium permanganate) can also be used if the compounds are not UV-active.
Data Analysis: The presence of multiple spots indicates impurities. The relative amount of impurities can be estimated by the size and intensity of the spots.
Experimental Workflow
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-chloro-N-(2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-chloro-N-(2-methylphenyl)propanamide, a known impurity of the local anesthetic prilocaine (also referred to as Prilocaine EP Impurity A). The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a summary of validation parameters, detailed experimental protocols, and a logical workflow for method cross-validation to aid researchers in making informed decisions.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of this compound, based on data from related compounds and general method capabilities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds, or derivatization for less volatile analytes. |
| Linearity | Typically exhibits a wide linear range with correlation coefficients (r²) > 0.99. For related compounds, linearity has been observed in the range of 1-6 µg/mL.[1][2] | Excellent linearity is achievable with correlation coefficients (r²) often exceeding 0.999. For similar compounds, linear ranges of 40-1000 ng/mL have been reported.[3] |
| Limit of Detection (LOD) | Method-dependent, typically in the low ng/mL range with UV detection. For related impurities, LODs around 0.1-0.4 µg/mL have been reported.[4] | High sensitivity, especially with selected ion monitoring (SIM), with LODs often in the low ng/mL to pg/mL range. For prilocaine HCl, an LOD of 10 ng/mL was achieved using a GC-NPD system.[3] |
| Limit of Quantification (LOQ) | Generally in the mid to high ng/mL range. For prilocaine HCl, an LOQ of 35 ng/mL was reported for a GC-NPD method.[3] | High sensitivity allows for low LOQs, typically in the ng/mL range. |
| Precision | Good precision with Relative Standard Deviation (RSD) values typically below 5%.[3] | High precision with RSD values often below 5%.[3] |
| Accuracy | High accuracy with recovery values typically between 98-102%. For related compounds, accuracy was better than 4.0% (expressed as percent relative error).[3] | Excellent accuracy with recovery values typically within a narrow range around 100%. |
| Selectivity | Good selectivity can be achieved by optimizing the mobile phase, stationary phase, and detector wavelength. | Excellent selectivity due to mass analysis, which provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments. |
| Sample Throughput | Generally higher due to simpler sample preparation and faster run times. | Can be lower if derivatization is required, which adds to the sample preparation time. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative reversed-phase HPLC method for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01 M phosphate buffer, pH adjusted to 6.8) in a ratio of 60:40 (v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to obtain a stock solution of a known concentration.
-
Prepare working standards and quality control samples by diluting the stock solution with the mobile phase to fall within the linear range of the method.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general GC-MS method for the analysis of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.
-
If necessary, perform a derivatization step to improve the volatility and thermal stability of the analyte.
-
Inject the prepared sample into the GC-MS system.
-
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS.
Caption: Workflow for cross-validating HPLC and GC-MS methods.
References
comparative analysis of the enzyme inhibition kinetics of 2-chloro-N-(2-methylphenyl)propanamide
A Comparative Analysis of the Enzyme Inhibition Kinetics of Chloroacetamide Herbicides, with a Focus on the Class Representative 2-chloro-N-(2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary molecular target of chloroacetamide herbicides is the very-long-chain fatty acid elongase (VLCFAE) enzyme system, a multi-enzyme complex located in the endoplasmic reticulum.[1][2] Inhibition of this system disrupts the production of fatty acids with chain lengths greater than 18 carbons, leading to stunted growth and eventual death of susceptible plants.[1][3]
Mechanism of Enzyme Inhibition
Chloroacetamide herbicides act as irreversible inhibitors of the VLCFAE complex.[4][5] The key inhibitory action is directed at the first and rate-limiting step of the elongation process, which is catalyzed by the condensing enzyme, also known as VLCFA synthase or 3-ketoacyl-CoA synthase.[5][6]
The proposed mechanism involves the covalent binding of the chloroacetamide herbicide to a cysteine residue within the active site of the condensing enzyme.[4] This binding is thought to be competitive with the acyl-CoA substrate.[5][7] Once bound, the inhibitor cannot be displaced by the substrate, leading to irreversible inactivation of the enzyme.[5] This covalent modification effectively blocks the condensation of malonyl-CoA with the growing fatty acid chain, thereby halting the entire VLCFA biosynthesis pathway.
Comparative Inhibition Kinetics
While specific kinetic parameters for this compound are not documented in the reviewed literature, the chloroacetamide class, in general, exhibits potent inhibition of VLCFA biosynthesis, with IC50 values typically in the nanomolar range.[1] The following table summarizes the inhibitory activities of several representative chloroacetamide and related herbicides against their target enzymes.
| Herbicide | Enzyme Target(s) | Inhibition Type | IC50 / Potency | Reference(s) |
| Chloroacetamides (general) | VLCFA elongase system | Irreversible | 10 - 100 nM | [1] |
| Metazachlor | Chalcone synthase (CHS) | Irreversible | 50% inhibition with 1-2 molecules per enzyme subunit after 10 min pre-incubation | [4] |
| Stilbene synthase (STS) | Irreversible | Required 20-fold higher concentration than for CHS | [4] | |
| Metolachlor (S-enantiomer) | VLCFA-FAE1 synthase | Irreversible, Competitive with acyl-CoA | The (S)-enantiomer is the active inhibitor. | [5][7] |
| Cafenstrole | Microsomal elongase enzyme | Specific inhibitor | Strong inhibition observed. | [8][9][10] |
| Flufenacet | FAE1 (Fatty Acid Elongase 1) | - | pI50 can be determined from dose-response curves. | [2] |
Experimental Protocols
The determination of enzyme inhibition kinetics for chloroacetamide herbicides typically involves one of two primary methodologies:
-
Microsomal Radiometric VLCFAE Assay: This traditional biochemical assay utilizes microsomal fractions isolated from plant tissues rich in VLCFAEs, such as etiolated leek seedlings. The assay measures the incorporation of a radiolabeled precursor, such as [¹⁴C]malonyl-CoA, into VLCFA products in the presence of an acyl-CoA primer. The level of radioactivity in the elongated fatty acid products is quantified to determine the rate of the enzymatic reaction and the extent of inhibition by the herbicide.[11]
-
Heterologous Expression in Yeast (Saccharomyces cerevisiae): This modern approach involves expressing individual plant VLCFAE genes in yeast. This system allows for the study of the inhibitory effects of herbicides on specific elongase isoforms. Transformed yeast cultures are grown in the presence of the herbicide, and the fatty acid profile of the cells is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the extent of VLCFA synthesis inhibition. This method is particularly useful for generating dose-response curves and determining pI50 values.[2][3]
Visualizing the Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed enzyme inhibition pathway and a generalized experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very-long-chain fatty acid biosynthesis is inhibited by cafenstrole, N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Assessing the Specificity of 2-chloro-N-(2-methylphenyl)propanamide in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological specificity of 2-chloro-N-(2-methylphenyl)propanamide. Known commercially as the herbicide metolachlor and identified as an impurity in the local anesthetic prilocaine (Prilocaine EP Impurity A), this compound belongs to the chloroacetamide class of molecules.[1][2][3] While its primary characterized activity is the potent inhibition of very-long-chain fatty acid elongases (VLCFAEs) in plants, the broader class of chloroacetamides has garnered attention for its effects on mammalian targets, including enzymes implicated in cancer and ferroptosis. This guide will objectively compare the known activities of this compound with other relevant chloroacetamide-based inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of biological assays.
Comparative Analysis of Chloroacetamide Inhibitors
The chloroacetamide "warhead" is a reactive electrophilic group that can form covalent bonds with nucleophilic residues, such as cysteine or selenocysteine, in the active sites of enzymes. This mechanism underlies the inhibitory activity of this class of compounds against diverse targets.
| Compound | Structure | Target | IC50/EC50 | Reference |
| This compound | Plant Very-Long-Chain Fatty Acid Elongase (VLCFAE) | 10-100 nM (in cucumber and barley) | [4][5] | |
| ML-210 | Human Glutathione Peroxidase 4 (GPX4) | EC50 = 30 nM | [6][7] | |
| JKE-1674 (active metabolite of ML-210) | Human Glutathione Peroxidase 4 (GPX4) | EC50 = 30 nM (in LOX-IMVI cells) | [8][9] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates a more potent compound.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental design, the following diagrams, generated using Graphviz, illustrate the relevant signaling pathway and assay workflows.
Caption: Signaling pathway of GPX4 in the regulation of ferroptosis.
Caption: Workflow for a coupled-enzyme GPX4 inhibition assay.
Caption: General workflow for a VLCFAE inhibition assay.
Experimental Protocols
Protocol 1: GPX4 Inhibition Assay (Coupled Enzyme Assay)
This protocol is adapted from commercially available GPX4 inhibitor screening kits and the scientific literature.[10][11][12][13] It measures GPX4 activity indirectly through a coupled reaction with glutathione reductase (GR).
Principle: GPX4 reduces a hydroperoxide substrate using glutathione (GSH), producing oxidized glutathione (GSSG). GR then recycles GSSG back to GSH, a process that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to GPX4 activity.
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)
-
NADPH solution
-
Glutathione Reductase (GR) solution
-
Glutathione (GSH) solution
-
Cumene hydroperoxide (substrate)
-
This compound or other test inhibitors
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of all reagents in GPX4 Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
GPX4 Assay Buffer
-
GSH solution
-
GR solution
-
NADPH solution
-
GPX4 enzyme
-
-
Inhibitor Addition: Add the desired concentration of this compound or other test compounds to the appropriate wells. For control wells, add the same volume of vehicle (e.g., DMSO). Include a no-inhibitor control and a positive control with a known GPX4 inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding cumene hydroperoxide to all wells.
-
Measurement: Immediately begin measuring the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Very-Long-Chain Fatty Acid Elongase (VLCFAE) Inhibition Assay
This protocol is a generalized method based on procedures described for assaying plant and mammalian VLCFAE activity.[14][15][16][17]
Principle: This assay measures the incorporation of a radiolabeled two-carbon unit from [14C]malonyl-CoA into an acyl-CoA primer, catalyzed by VLCFAEs present in a microsomal fraction. The inhibition of this process by compounds like this compound is quantified by measuring the reduction in radiolabeled very-long-chain fatty acid products.
Materials:
-
Microsomal fraction isolated from a relevant cell or tissue source (e.g., rat liver, specific cancer cell line)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
Acyl-CoA primer (e.g., palmitoyl-CoA or stearoyl-CoA)
-
[14C]malonyl-CoA (radiolabeled substrate)
-
NADPH
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound or other test inhibitors
-
Stopping Solution (e.g., 5 M KOH in 10% methanol for saponification)
-
Acidification Solution (e.g., 5 M HCl)
-
Organic solvent for extraction (e.g., hexane)
-
Scintillation cocktail and scintillation counter
-
TLC or HPLC system for product analysis (optional, for more detailed studies)
Procedure:
-
Microsome Preparation: Isolate microsomes from the chosen biological source using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing Assay Buffer, microsomal protein, acyl-CoA primer, NADPH, and BSA.
-
Inhibitor Addition: Add the desired concentrations of this compound or other test compounds. For control reactions, add the vehicle.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding [14C]malonyl-CoA.
-
Incubation: Incubate the reactions at 37°C for 20-30 minutes.
-
Reaction Termination and Saponification: Stop the reaction by adding the Stopping Solution. Incubate at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
Acidification and Extraction: Cool the tubes and acidify the mixture with the Acidification Solution. Extract the fatty acids with an organic solvent (e.g., hexane) by vigorous vortexing, followed by centrifugation to separate the phases.
-
Quantification: Transfer the organic (upper) phase containing the radiolabeled fatty acids to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of radiolabeled product formed in each reaction.
-
Determine the percent inhibition at each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
By utilizing these protocols and comparative data, researchers can better assess the specificity of this compound and other chloroacetamide compounds in various biological assays, contributing to a more informed drug development process.
References
- 1. This compound | 19281-31-3 | Benchchem [benchchem.com]
- 2. This compound CAS#: 19281-31-3 [m.chemicalbook.com]
- 3. This compound | 19281-31-3 [chemicalbook.com]
- 4. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML-210 | CID 49766530 | GPX4 inhibitor | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. JKE-1674 | GPX4 Inhibitor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 14. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Inter-laboratory Comparison of 2-chloro-N-(2-methylphenyl)propanamide Characterization: A Performance Evaluation Guide
Introduction
This guide provides a comprehensive inter-laboratory comparison of the characterization of 2-chloro-N-(2-methylphenyl)propanamide, a key intermediate in the synthesis of various pharmaceutical compounds. The objective of this study is to assess the consistency and reproducibility of analytical results obtained from different laboratories using common characterization techniques. This document is intended for researchers, scientists, and drug development professionals to provide insights into the expected variability in analytical measurements and to offer standardized protocols for the characterization of this compound. The purity of the compound was verified by determining its melting point and by recording its infrared and NMR spectra.[1][2]
Data Presentation
Three independent laboratories (Lab A, Lab B, and Lab C) participated in this comparative study. Each laboratory analyzed a shared batch of this compound for purity by High-Performance Liquid Chromatography (HPLC), identity confirmation by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination by Differential Scanning Calorimetry (DSC). The quantitative results from these analyses are summarized in the table below.
| Parameter | Lab A | Lab B | Lab C |
| Purity by HPLC (%) | 99.58 | 99.62 | 99.55 |
| ¹H NMR Chemical Shift (ppm) for -CH(Cl)- | 4.72 | 4.73 | 4.72 |
| Melting Point by DSC (°C) | 110.5 | 111.2 | 110.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate the reproduction of these results.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A sample of this compound was dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: The purity was determined by calculating the area percentage of the main peak.
2. ¹H Nuclear Magnetic Resonance (NMR) for Identity Confirmation
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
-
Data Acquisition: Standard proton NMR spectra were acquired. The chemical shift of the methine proton adjacent to the chlorine atom (-CH(Cl)-) was used for identity confirmation.
3. Differential Scanning Calorimetry (DSC) for Melting Point Determination
-
Instrumentation: A calibrated DSC instrument. The melting point is reported to be between 110-111 °C.[3]
-
Sample Pan: Aluminum pans.
-
Sample Weight: 2-3 mg.
-
Temperature Program: The sample was heated from 25 °C to 150 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Melting Point Determination: The onset of the melting endotherm was taken as the melting point.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the inter-laboratory comparison study.
References
Quantitative Analysis of 2-chloro-N-(2-methylphenyl)propanamide in Complex Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-chloro-N-(2-methylphenyl)propanamide, a chloroacetamide herbicide also known as propachlor, in complex matrices such as soil, water, and food. The following sections detail and compare common analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS).
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the matrix complexity, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters of the most commonly employed techniques.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg (soil)[1] | 0.075 - 0.077 ppm[2] | 0.1 - 2.8 µg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.13 mg/kg (soil)[1][3] | 0.251 - 0.258 ppm[2] | 0.3 - 9.2 µg/kg |
| Linearity (R²) ** | > 0.99[4] | > 0.99[5] | > 0.99[6] |
| Accuracy (Recovery %) | 85 - 100% (soil)[1] | 94.1 - 106.0%[2] | 93 - 118% |
| Precision (RSD %) ** | < 5%[4] | < 2.9%[2] | < 11% |
| Matrix Compatibility | Moderate | High | Moderate to High |
| Selectivity | Moderate | High | High |
| Cost | Low | High | Medium to High |
| Throughput | High | Medium to High | Medium |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are crucial for reproducible and accurate quantification. Below are representative protocols for the analysis of this compound in various matrices.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food and Soil Matrices
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples.
a) Extraction:
-
Homogenize 10-15 g of the sample.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (containing 1% acetic acid for the AOAC method).
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant from the extraction step.
-
Transfer it to a d-SPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
SPE is a common method for the extraction and pre-concentration of analytes from liquid samples.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample (e.g., 500 mL) through the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol, ethyl acetate).
-
The eluate can be concentrated and reconstituted in a suitable solvent for analysis.
Instrumental Analysis: HPLC-UV
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical isocratic mobile phase is acetonitrile/water (75:25, v/v).[7]
-
Flow Rate: 0.6 - 1.0 mL/min.[7]
-
Detection: UV detector set at 235 nm.[7]
-
Injection Volume: 20 µL.[3]
Instrumental Analysis: LC-MS/MS
-
Column: C18 or phenyl-hexyl reversed-phase column.
-
Mobile Phase: Gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to enhance ionization.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. For a similar compound, 2-Chloro-N-(2,6-dimethylphenyl) acetamide, the transition m/z 198.2 → 107.1 was used.[2]
Instrumental Analysis: GC-MS/MS
-
Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless injection.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A programmed temperature ramp to achieve separation, for example, starting at 70°C, holding for 2 minutes, then ramping to 300°C.
-
Ionization Source: Electron Ionization (EI).
-
MS/MS Detection: MRM of characteristic precursor and product ions.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the quantitative analysis of this compound.
Conclusion
The quantitative analysis of this compound in complex mixtures can be effectively achieved using HPLC-UV, LC-MS/MS, and GC-MS/MS.
-
HPLC-UV offers a cost-effective and robust solution for routine analysis, particularly in less complex matrices or when high sensitivity is not the primary requirement.
-
LC-MS/MS provides the highest selectivity and sensitivity, making it the preferred method for trace-level quantification in complex matrices like food and environmental samples. Its ability to handle a wide range of compound polarities with minimal derivatization is a significant advantage.
-
GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While it may require derivatization for some analytes, it offers excellent sensitivity and selectivity.
The choice of sample preparation method is equally critical. QuEChERS is a versatile and efficient technique for solid and semi-solid matrices, while SPE is well-suited for aqueous samples. The validation of the chosen method is essential to ensure the reliability and accuracy of the obtained results. This guide provides a foundation for selecting and implementing an appropriate analytical strategy for the quantitative analysis of this compound.
References
- 1. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. vliz.be [vliz.be]
- 6. researchgate.net [researchgate.net]
- 7. Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Spectrum of 2-chloro-N-(2-methylphenyl)propanamide and Selected Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of the investigational compound 2-chloro-N-(2-methylphenyl)propanamide against a panel of common antibiotics. The data presented is intended to offer objective insights into its potential efficacy and spectrum of activity, supported by established experimental protocols.
Introduction to this compound
This compound is a synthetic amide derivative. While structurally related to chloroacetanilide herbicides, recent in vitro studies have suggested its potential as a broad-spectrum antimicrobial agent, exhibiting inhibitory activity against both Gram-positive and Gram-negative bacteria.[1] This guide aims to contextualize these preliminary findings by comparing its antimicrobial profile with that of well-established antibiotics.
Quantitative Antimicrobial Spectrum Comparison
The antimicrobial efficacy of this compound and a selection of widely used antibiotics are presented below. The data is summarized as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values are indicative of greater antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Microorganism | ATCC Strain | This compound (µM) | Ciprofloxacin (µg/mL) | Amoxicillin (µg/mL) | Ceftriaxone (µg/mL) | Tetracycline (µg/mL) |
| Staphylococcus aureus | 25923 | 5.64 | 0.25 - 1.0 | 0.25 - 2.0 | 1.0 - 4.0 | 0.25 - 1.0 |
| Escherichia coli | 25922 | 8.33 | ≤ 0.004 - 0.03 | > 32 | ≤ 0.03 | 0.5 - 4.0 |
| Bacillus subtilis | 6633 | 4.69 | 0.125 | 0.03 | Not widely reported | 0.06 - 0.25 |
| Pseudomonas aeruginosa | 27853 | 13.40 | 0.25 - 1.0 | > 128 | 8.0 - 32 | > 128 |
Note: The MIC values for this compound are sourced from commercially available data. The MIC values for the comparator antibiotics are compiled from various literature sources and may represent a range of reported values against the specified ATCC strains under standard testing conditions.
Proposed Mechanism of Action
The precise antimicrobial mechanism of action for this compound has not been definitively elucidated in peer-reviewed literature. However, based on its chemical structure and related compounds, two primary potential mechanisms can be hypothesized:
-
Inhibition of Very-Long-Chain Fatty Acid Elongation: As a chloroacetanilide derivative, it may share a mechanism with herbicides of the same class, which are known to inhibit the elongation of very-long-chain fatty acids. These fatty acids are essential components of cellular membranes, and their disruption could lead to a loss of membrane integrity and cell death.
-
Disruption of Cell Membrane Integrity or Targeting of Intracellular Processes: Studies on other N-aryl amides with antimicrobial properties suggest that they can act in a manner similar to antimicrobial peptides by disrupting the bacterial cell membrane. Alternatively, some N-aryl amides have been shown to target intracellular processes, such as by inhibiting bacterial RNA polymerase.
Further research is required to determine the specific molecular target(s) of this compound in bacterial cells.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the antimicrobial spectrum of a compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a concentration gradient of the test compound across the plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Kirby-Bauer Disk Diffusion Method
This is a qualitative method used to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Application of Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the antimicrobial agents are placed on the surface of the inoculated agar plate using sterile forceps. The disks should be pressed down gently to ensure complete contact with the agar.
-
Incubation: The plate is incubated in an inverted position at 35 ± 2 °C for 16-24 hours.
-
Interpretation of Results: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is then compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualized Experimental Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Caption: Hypothesized antimicrobial mechanisms of this compound.
References
Safety Operating Guide
Proper Disposal of 2-chloro-N-(2-methylphenyl)propanamide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations and drug development. This guide provides detailed procedures for the proper disposal of 2-chloro-N-(2-methylphenyl)propanamide, a compound often used in pharmaceutical research and synthesis. Adherence to these protocols is essential for personnel safety and environmental protection.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed (Acute Toxicity Category 4)[1].
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles[2].
-
Lab Coat: A standard laboratory coat is required to protect from potential spills[2].
-
Respiratory Protection: If working in an area with poor ventilation or where dust formation is possible, use a suitable respirator[3].
In Case of a Spill: Should a spill occur, absorb the material with an inert, non-combustible absorbent. Place the contaminated material into a sealed, properly labeled container for disposal and ensure the area is well-ventilated.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Disposal must be conducted in accordance with all local, regional, national, and international regulations[1].
-
Consult Your Institutional Environmental Health & Safety (EHS) Office: This is the most critical first step. Your institution's EHS department is the definitive authority on chemical waste disposal and is knowledgeable about specific regulatory requirements.
-
Waste Classification: In the absence of specific institutional guidance, this compound should be treated as hazardous waste[4].
-
Proper Containerization:
-
Labeling of Waste:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents with the full chemical name: "this compound." Avoid using abbreviations[5].
-
Indicate the approximate quantity or concentration of the chemical in the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials[4].
-
-
Disposal of Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste[5].
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste[5]. After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, pending EHS approval.
-
-
Arrange for Pickup: Follow your institution's established procedures to request a hazardous waste pickup from the EHS department[4].
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 19281-31-3 | [1][6] |
| GHS Classification | Acute Toxicity 4 (Oral) | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
Experimental Protocols
This document focuses on disposal procedures. For detailed experimental protocols involving the synthesis or use of this compound, please refer to relevant chemical literature and safety data sheets.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | 19281-31-3 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. This compound CAS#: 19281-31-3 [m.chemicalbook.com]
Personal protective equipment for handling 2-chloro-N-(2-methylphenyl)propanamide
Essential Safety and Handling Guide for 2-chloro-N-(2-methylphenyl)propanamide
This document provides immediate and essential safety, operational, and disposal guidance for laboratory personnel handling this compound (CAS No. 19281-31-3). Given that this compound is a chlorinated organic amide, a stringent approach to safety is paramount to mitigate potential health risks associated with this chemical class.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a certified chemical fume hood) | Chemical splash goggles and a face shield | Double-gloving with a recommended inner and outer glove combination (e.g., Nitrile inner, Neoprene outer). See glove selection table below. | Fully buttoned, flame-resistant laboratory coat | NIOSH-approved half-mask or full-facepiece respirator with organic vapor cartridges. |
| Conducting Reactions and Purifications (in a certified chemical fume hood) | Chemical splash goggles and a face shield | Double-gloving with a recommended inner and outer glove combination. See glove selection table below. | Fully buttoned, flame-resistant laboratory coat | NIOSH-approved half-mask or full-facepiece respirator with organic vapor cartridges. |
| Handling Solid Compound Outside of a Fume Hood (Strongly Discouraged) | Chemical splash goggles and a face shield | Double-gloving with a recommended inner and outer glove combination. See glove selection table below. | Chemical-resistant apron over a flame-resistant laboratory coat | NIOSH-approved full-facepiece respirator with organic vapor/acid gas combination cartridges and P100 particulate filters. |
Quantitative Data for Personal Protective Equipment
Table 1: Glove Selection Guide (Based on Chemical Class)
| Glove Material | Typical Thickness | Estimated Breakthrough Time (for similar compounds) | Recommendation |
| Nitrile | > 8 mil (0.20 mm) | 30 - 60 minutes | Suitable for short-duration tasks and as an inner glove. |
| Neoprene | > 15 mil (0.38 mm) | > 240 minutes | Recommended for extended handling and as an outer glove. |
| Butyl Rubber | > 13 mil (0.33 mm) | > 480 minutes | Excellent for prolonged exposure and spill cleanup. |
| Viton® | > 8 mil (0.20 mm) | > 480 minutes | Excellent for prolonged exposure and spill cleanup, particularly with aromatic compounds. |
Table 2: Respirator Cartridge Selection
| Condition | Respirator Type | Cartridge/Filter | Change-out Schedule |
| Routine Handling in a Fume Hood | Half-mask or Full-facepiece Air-Purifying Respirator (APR) | Organic Vapor (OV) cartridges (black color code) | At the end of each shift or sooner if odor is detected. |
| Potential for Aerosol Generation | Full-facepiece APR | Organic Vapor/Acid Gas (OV/AG) cartridges with P100 particulate filters (yellow and magenta color codes) | At the end of each shift or if breathing resistance increases. |
| Spill or Emergency | Self-Contained Breathing Apparatus (SCBA) | N/A | N/A |
Operational and Disposal Plans
Experimental Protocols: Safe Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and have been recently tested.
-
Have a chemical spill kit rated for chlorinated organic compounds readily available.
-
-
Donning PPE:
-
Don inner gloves (e.g., nitrile).
-
Don a flame-resistant laboratory coat, ensuring it is fully buttoned.
-
Don a chemical-resistant apron if there is a significant splash risk.
-
Don outer gloves (e.g., neoprene or butyl rubber), ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don eye and face protection (chemical splash goggles and face shield).
-
Perform a fit check for the selected respirator.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and solution preparation, within a chemical fume hood.
-
Use disposable weighing papers or weigh the compound directly into a tared, sealable container to minimize contamination.
-
When preparing solutions, add solvents slowly to the solid to prevent splashing.
-
Keep all containers with the compound tightly sealed when not in immediate use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Doff PPE in the reverse order of donning, being careful to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
-
Disposal Plan
The disposal of this compound and associated waste must be managed as hazardous waste to prevent environmental contamination.
-
Solid Waste:
-
Collect all solid waste contaminated with the compound (e.g., weighing papers, used gloves, disposable lab coats) in a dedicated, clearly labeled hazardous waste container.
-
The container should be marked as "Hazardous Waste: Halogenated Organic Solids."
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a dedicated, sealed, and properly vented hazardous waste container.
-
The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Liquids."
-
Do not mix halogenated organic waste with non-halogenated organic waste.[1]
-
Under no circumstances should this chemical or its solutions be disposed of down the drain. [2]
-
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface the label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Visualized Workflow
Caption: PPE selection and handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
